2,3-Dibromoacrylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
24557-10-6 |
|---|---|
Molecular Formula |
C3H2Br2O2 |
Molecular Weight |
229.85 g/mol |
IUPAC Name |
(Z)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- |
InChI Key |
AZAFGYLHYXBSMI-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)\Br |
Canonical SMILES |
C(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Dibromoacrylic Acid
CAS Number: 24767-86-0
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
This technical guide provides a comprehensive overview of 2,3-Dibromoacrylic acid, a halogenated unsaturated carboxylic acid. The information presented is intended to support research, synthesis, and drug development activities.
| Property | Value | Reference |
| CAS Number | 24767-86-0 | [1][2] |
| Molecular Formula | C₃H₂Br₂O₂ | [1] |
| Molecular Weight | 229.856 g/mol | [1] |
| SMILES | OC(=O)C(Br)=CBr | [2] |
| LogP | 1.70220 | [1] |
| PSA | 37.30000 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the target compound.
Synthesis of 2,3-Dibromopropionic Acid
Reaction:
Caption: Synthesis of 2,3-dibromopropionic acid from acrylic acid.
Experimental Protocol:
This protocol is adapted from a patented process for the synthesis of a related derivative and describes the formation of the precursor, 2,3-dibromopropionic acid.[3]
Materials:
-
Acrylic acid (100 g)
-
Bromine (224 g)
Procedure:
-
Charge a suitable reactor with 224 g of bromine at a temperature of 15-20°C.
-
With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours.
-
During the addition, the temperature will rise, and the reaction mixture will begin to reflux.
-
After the addition is complete, continue stirring for 30 minutes at a temperature of 64-66°C.
-
The resulting product is a melt of 2,3-dibromopropionic acid.[3]
Note: This reaction is exothermic and involves corrosive and hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.
Synthesis of this compound (Dehydrobromination)
While a specific, detailed experimental protocol for the dehydrobromination of 2,3-dibromopropionic acid to this compound was not found in the surveyed literature, this transformation is a standard organic reaction. Typically, it would involve treating the 2,3-dibromopropionic acid with a base to induce elimination of HBr. The choice of base and reaction conditions would influence the yield and purity of the final product.
General Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
| Spectroscopic Data for Related Compounds | |
| Compound | Data |
| Ethyl 2,3-dibromopropionate | Mass Spectrum (electron ionization): Key fragments and their relative intensities can be found in the NIST WebBook.[4] |
| 2,3-Dibromopropanoic acid | Mass Spectrum (electron ionization): Available in the NIST WebBook.[5] |
| 2-Bromoacrylic acid | ¹H NMR and IR spectra: Available on PubChem.[6] |
| Acrylic acid | ¹H and ¹³C NMR, IR, and Mass Spectra: Extensive data is available in various databases.[7][8][9] |
Applications in Research and Drug Development
While this compound itself is primarily classified as a chemical intermediate, its structural motif and the reactivity of the acrylic acid moiety suggest potential applications in several areas of drug development and research.
Versatile Chemical Intermediate
This compound serves as a versatile intermediate in organic synthesis.[2] The presence of two bromine atoms and a carboxylic acid group allows for a variety of chemical transformations to build more complex molecules.
Potential as a Bioactive Scaffold
Acrylic acid and its derivatives are known to exhibit a range of biological activities and are used in the development of various therapeutic agents. Although specific studies on the biological activity of this compound are limited, related structures have been investigated for their potential as:
-
Enzyme Inhibitors: Boronic acid derivatives, which can be conceptually related to α,β-unsaturated carbonyl compounds, have been explored as inhibitors of enzymes like β-lactamases.[10] The electrophilic nature of the double bond in this compound could potentially make it a target for nucleophilic residues in enzyme active sites.
-
Anticancer Agents: The synthesis and biological evaluation of various acrylic acid derivatives have been a subject of interest in the development of new anticancer agents. For instance, derivatives of furo[2,3-d]pyrimidine (B11772683) incorporating an acrylic acid moiety have been investigated as EGFR inhibitors.[11]
Signaling Pathway Involvement (Hypothetical)
There is no direct evidence linking this compound to specific signaling pathways. However, based on the known roles of related compounds, a hypothetical involvement could be considered. For example, some α,β-unsaturated carbonyl compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, which can modulate the activity of signaling pathways.
Caption: Hypothetical interaction with a signaling pathway.
It is important to emphasize that this is a speculative pathway and requires experimental validation.
Safety Information
Detailed safety information for this compound is not extensively documented in publicly available sources. However, based on its structure as a halogenated carboxylic acid, it should be handled with care. Related compounds, such as 2,3-dibromopropionic acid, are known to cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
- 4. Propanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]
- 5. Propanoic acid, 2,3-dibromo- [webbook.nist.gov]
- 6. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,3-dibromoacrylic acid. Due to the limited availability of experimental data for this compound in the public domain, this document also includes relevant data for its immediate precursor, 2,3-dibromopropionic acid, to provide a foundational understanding. The guide covers physical and chemical properties, proposed synthesis protocols, and safety information. All quantitative data is presented in structured tables for clarity. Additionally, a proposed experimental workflow for the synthesis of this compound is visualized using a DOT language diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is an unsaturated carboxylic acid derivative that incorporates dibromo functionalities.[1] It serves as a versatile chemical intermediate, deriving its basic structure from acrylic acid, the simplest unsaturated carboxylic acid.[1][2] Its chemical reactivity is influenced by the presence of the carboxylic acid group and the two bromine atoms attached to the alkene carbons. This guide aims to consolidate the available technical information on this compound to support its application in research and development.
Chemical and Physical Properties
Table 1: Identifiers for this compound [1][3]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 24767-86-0 |
| Molecular Formula | C₃H₂Br₂O₂ |
| Molecular Weight | 229.856 g/mol |
| SMILES | OC(=O)C(Br)=CBr |
Table 2: Physical Properties of 2,3-Dibromopropionic Acid
| Property | Value |
| Appearance | Light yellow crystalline solid |
| Melting Point | 64-66 °C (lit.) |
| Boiling Point | 160 °C at 20 mmHg (lit.) |
| Molecular Formula | C₃H₄Br₂O₂ |
| Molecular Weight | 231.87 g/mol |
| CAS Number | 600-05-5 |
Synthesis and Reactivity
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a logical synthetic route involves the dehydrobromination of its saturated precursor, 2,3-dibromopropionic acid. The synthesis of 2,3-dibromopropionic acid from acrylic acid is well-documented.
Step 1: Synthesis of 2,3-Dibromopropionic Acid
A common method for the synthesis of 2,3-dibromopropionic acid is the bromination of acrylic acid.[4]
Experimental Protocol:
-
In a reactor, charge 224 g of bromine at a temperature of 15-20 °C.
-
With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours. The temperature of the reaction mixture will rise, and it will begin to reflux.
-
After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.[4]
-
The crude product can be purified by recrystallization.
Step 2: Proposed Dehydrobromination to this compound
The conversion of 2,3-dibromopropionic acid to this compound can be achieved through a dehydrobromination reaction. This typically involves reacting the substrate with a base to eliminate a molecule of hydrogen bromide.
Proposed Experimental Protocol:
-
Dissolve the synthesized 2,3-dibromopropionic acid in a suitable solvent.
-
Slowly add a base (e.g., a non-nucleophilic base like DBU or a hindered amine) to the solution at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, neutralize the reaction mixture and extract the this compound using an appropriate organic solvent.
-
Purify the product through techniques such as column chromatography or recrystallization.
Chemical Reactivity
This compound is expected to exhibit reactivity characteristic of α,β-unsaturated carboxylic acids and vinyl halides. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group will influence the reactivity of the double bond, making it susceptible to nucleophilic addition reactions. The carboxylic acid group can undergo typical reactions such as esterification and amidation.
Spectral Data
Experimental spectral data (NMR, IR) for this compound are not available in the reviewed literature. For illustrative purposes, this section provides information on the expected spectral characteristics and includes data for the related compound, 2-bromoacrylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the vinyl proton and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton would be influenced by the presence of the two bromine atoms.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carboxylic carbon, and the two alkene carbons. The chemical shifts of the alkene carbons will be significantly affected by the attached bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1600 cm⁻¹).
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for related compounds such as 2-bromoacrylic acid and 2,3-dibromo-3-phenylpropionic acid, it should be handled with care.[5]
General Precautions:
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Workflow Visualization
The following diagram illustrates the proposed two-step synthesis of this compound from acrylic acid.
Caption: Proposed synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on available information and data from its precursor, 2,3-dibromopropionic acid. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoacrylic Acid from Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2,3-dibromoacrylic acid from acrylic acid is a multi-step process that is critical for the creation of a variety of specialty chemicals and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, beginning with the well-established bromination of acrylic acid to produce the intermediate, 2,3-dibromopropanoic acid. Subsequently, this guide details the dehydrobromination of the intermediate to yield the target compound, this compound. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the reaction pathways and experimental workflows. It is important to note that while the synthesis of 2,3-dibromopropanoic acid is widely documented, the subsequent conversion to this compound is less commonly detailed. The protocols provided herein are based on established chemical principles and analogous reactions.
Synthesis Overview: From Acrylic Acid to this compound
The synthesis of this compound from acrylic acid is typically a two-step process:
-
Bromination of Acrylic Acid: The initial step involves the electrophilic addition of bromine (Br₂) across the double bond of acrylic acid. This reaction breaks the carbon-carbon double bond and forms a vicinal dibromide, resulting in the formation of 2,3-dibromopropanoic acid.
-
Dehydrobromination of 2,3-Dibromopropanoic Acid: The second step is an elimination reaction where a molecule of hydrogen bromide (HBr) is removed from 2,3-dibromopropanoic acid to form a carbon-carbon double bond, yielding this compound. This is typically achieved using a base.
Spectroscopic Analysis of 2,3-Dibromoacrylic Acid: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromoacrylic acid, a halogenated derivative of acrylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
This compound is a molecule with the chemical formula C₃H₂Br₂O₂. Its structure consists of a three-carbon acrylic acid backbone with bromine atoms substituted at the second and third carbon positions. The presence of two bromine atoms and a carboxylic acid functional group dictates its characteristic spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from related molecules such as acrylic acid, 2-bromoacrylic acid, and other brominated organic acids.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Vinyl proton (-CH=) |
| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carboxylic acid carbon (-COOH) |
| ~130 - 135 | Alkene carbon (-CBr=) |
| ~125 - 130 | Alkene carbon (=CHBr) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1620-1640 | Medium | C=C stretch (Alkene) |
| 1210-1320 | Medium | C-O stretch (Carboxylic acid) |
| 890-950 | Medium, Broad | O-H bend (Out-of-plane) |
| 550-680 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 229, 231, 233 | High | [M]⁺ (Molecular ion with isotopic pattern for two Br atoms) |
| 211, 213, 215 | Medium | [M-H₂O]⁺ |
| 184, 186, 188 | Medium | [M-COOH]⁺ |
| 151, 153 | High | [M-Br]⁺ |
| 71 | High | [C₃H₃O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., acetone, dichloromethane), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000 amu/s.
-
-
Data Acquisition (ESI Mode):
-
Ionization Mode: Negative or positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Stability and Storage of 2,3-Dibromoacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromoacrylic acid. Due to the limited availability of in-depth stability studies specifically for this compound, this guide synthesizes information from safety data sheets of closely related compounds, forum discussions among chemists, and supplier recommendations to provide the most accurate guidance possible.
Core Stability Profile
Key Stability Considerations:
-
Thermal Sensitivity: this compound is expected to be sensitive to elevated temperatures. As with related beta-halo carboxylic acids, heat can promote decomposition. One supplier explicitly recommends a storage temperature of -20°C, indicating that the compound is likely unstable at room temperature for extended periods.
-
Hygroscopic Nature: Like many carboxylic acids, and specifically noted for 2-bromoacrylic acid, this compound is likely hygroscopic and sensitive to moisture.[1] Hydrolysis can occur, particularly when heated in the presence of water, which may lead to the formation of 2-bromoacrylic acid and other degradation products.
-
Light Sensitivity: While not explicitly quantified, it is good practice to protect halogenated and unsaturated organic compounds from light to prevent potential photodegradation or polymerization.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data and best practices for analogous compounds.
| Parameter | Recommendation | Rationale & References |
| Temperature | -20°C | A specific storage temperature provided by a commercial supplier. Lower temperatures will slow down potential decomposition reactions. |
| Atmosphere | Dry, Inert Atmosphere (e.g., Argon, Nitrogen) | The compound is likely hygroscopic. An inert atmosphere will prevent moisture absorption and potential hydrolysis.[1] |
| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light. |
| Incompatible Materials | Avoid strong bases, oxidizing agents, and certain metals. | Acids can react exothermically with bases. Oxidizing agents can react with the double bond. Some metals can catalyze decomposition. |
Handling and Precautions
Due to its acidic and halogenated nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Potential Decomposition Pathways
While specific studies on the decomposition products of this compound are not available, general chemical principles suggest the following potential degradation pathways:
-
Thermal Decomposition: At elevated temperatures, decarboxylation and elimination of HBr are possible, leading to the formation of various brominated hydrocarbons and carbon oxides. Upon combustion, toxic fumes, including hydrogen bromide, are expected.
-
Hydrolysis: In the presence of water, particularly at higher temperatures, the compound may hydrolyze. A forum discussion on the related 2,3-dibromopropionic acid suggests that boiling with water can lead to partial hydrolysis to 2-bromoacrylic acid and bromolactic acid.
Logical Diagram of Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and the recommended measures to ensure its integrity.
Caption: Factors affecting the stability of this compound and corresponding storage recommendations.
Experimental Protocols
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 40°C, 60°C), humidity (e.g., 75% RH), light (in a photostability chamber), and different pH solutions (acidic, neutral, basic) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions (-20°C) and at accelerated conditions (e.g., 5°C or 25°C/60% RH) for a defined period.
-
Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, to separate and quantify the parent compound and any degradation products over time.
For more detailed guidance on designing stability studies, researchers can refer to the WHO guidelines on stability testing of active pharmaceutical ingredients.[2]
Disclaimer: The information provided in this guide is based on the best available data for this compound and related compounds. It is intended for use by qualified professionals and does not replace the need for a thorough risk assessment before handling or using this chemical. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier.
References
An In-depth Technical Guide to the Physical Properties of 2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,3-Dibromoacrylic acid (CAS No. 24767-86-0). Due to the limited availability of experimentally determined data for this specific compound, this document outlines standardized experimental protocols for the determination of key physical characteristics and discusses the expected spectral properties based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational data and the methodologies to obtain further empirical measurements.
Introduction
This compound is a halogenated unsaturated carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and two bromine atoms, suggests a range of chemical reactivity and physical properties of interest in organic synthesis and potentially in the development of novel therapeutic agents. An understanding of its physical properties is crucial for its handling, characterization, and application in research and development.
Molecular and Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | α,β-Dibromoacrylic acid, (E)/(Z)-2,3-Dibromopropenoic acid |
| CAS Number | 24767-86-0 |
| Molecular Formula | C₃H₂Br₂O₂ |
| Molecular Weight | 229.86 g/mol |
| Canonical SMILES | C(=C(Br)C(=O)O)Br |
| InChI Key | Not available |
Tabulated Physical Properties
The following table summarizes the available and predicted physical properties of this compound. It is important to note that much of this data is predicted or limited, underscoring the need for experimental verification.
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a solid at room temperature, similar to other small-molecule carboxylic acids. |
| Boiling Point | Data not available | Likely to decompose upon heating at atmospheric pressure. |
| Density | Data not available | Expected to be denser than water due to the presence of bromine atoms. |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents and limited solubility in water. |
| pKa | Data not available | The presence of electron-withdrawing bromine atoms suggests it is a stronger acid than acrylic acid (pKa ≈ 4.25). |
| LogP | 1.70220 | Predicted value, indicating moderate lipophilicity.[2] |
| Polar Surface Area (PSA) | 37.3 Ų | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic acid like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[3][4]
-
Measurement:
-
A preliminary, rapid heating is performed to determine an approximate melting range.[3]
-
A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.[4]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[5]
-
-
Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).
-
Qualitative Assessment:
-
To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Visual observation is used to determine if the solid has completely dissolved.
-
-
Quantitative Assessment (for more precise data):
-
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature, ensuring some undissolved solid remains.
-
The solution is allowed to equilibrate, and then a known volume of the clear supernatant is carefully removed.
-
The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.
-
Solubility is then expressed in terms of g/100 mL or mol/L.
-
-
pH-Dependent Solubility (in aqueous solutions):
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[3]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the point of inflection of the curve.
-
The half-equivalence point (where half of the acid has been neutralized) is located on the curve. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Predicted and Expected Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This peak may be exchangeable with D₂O.[8]
-
Vinylic Proton (=CH-): A singlet is expected for the vinylic proton. Its chemical shift will be influenced by the presence of the two bromine atoms and the carboxylic acid group. A rough estimate would place this peak in the region of 6.5-8.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.[8]
-
Vinylic Carbons (=C-Br and =CH-Br): Two signals are expected for the two vinylic carbons, likely in the region of 120-140 ppm. The exact chemical shifts will depend on the specific electronic environment created by the bromine atoms and the carboxyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[9]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which may obscure the C-H stretching vibrations.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹ for the carbonyl group. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.
-
C=C Stretch: A medium to weak absorption is expected in the region of 1620-1680 cm⁻¹.
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
-
C-Br Stretch: One or more absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). Therefore, a compound with two bromine atoms will exhibit three main molecular ion peaks at M⁺, (M+2)⁺, and (M+4)⁺ in an approximate intensity ratio of 1:2:1.[10] For C₃H₂Br₂O₂, the expected m/z values for this cluster would be around 228, 230, and 232.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation involving the loss of bromine atoms (M-79/81) and HBr (M-80/82) is also highly probable.
Experimental Protocols for Spectral Analysis
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.[11]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[12]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound.
-
Data Acquisition: The mass spectrometer is set to scan over a desired mass range to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion cluster and interpret the fragmentation pattern to confirm the structure.
Workflow for Physical and Spectral Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of an organic acid like this compound.
Caption: Workflow for the physical and spectral characterization of this compound.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound and provided a framework of standardized experimental protocols for their determination. While specific experimental data for this compound remains scarce, the provided methodologies and predicted spectral characteristics offer a solid foundation for researchers. The successful characterization of this compound through these methods will be invaluable for its future applications in chemical synthesis and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|lookchem [lookchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. This compound | 24767-86-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of 2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoacrylic acid, a halogenated derivative of the simplest unsaturated carboxylic acid, acrylic acid, is a versatile chemical intermediate. Its reactivity, stemming from the presence of both a carboxylic acid functional group and vicinal bromine atoms on a double bond, makes it a valuable precursor in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound, tailored for professionals in the fields of chemical research and drug development.
Historical Context and Discovery
The precise moment of discovery and the specific scientist who first synthesized this compound are not definitively documented in a singular, readily accessible source. However, the historical context of organic chemistry in the late 19th century strongly suggests its origins lie within this period of fervent investigation into the reactions of unsaturated acids. The study of acrylic acid and its derivatives began in the mid-19th century, and the exploration of halogen addition reactions to carbon-carbon double bonds was a central theme of research during this era.
Early investigations into the bromination of unsaturated acids, such as acrylic acid and its analogues, were extensively documented in prominent German chemical journals like Berichte der deutschen chemischen Gesellschaft. While a specific "discovery" paper for this compound is not apparent, the synthesis of its saturated precursor, 2,3-dibromopropionic acid, through the addition of bromine to acrylic acid was a known reaction. The subsequent elimination of hydrogen bromide from this precursor or related polyhalogenated propionic acids to yield this compound would have been a logical and feasible synthetic step for chemists of that time. The development of methods for the synthesis of halogenated organic compounds was a significant area of research, driven by the desire to understand the fundamental principles of organic reactions and to create new substances with unique properties.
Synthetic Methodologies
The preparation of this compound is primarily achieved through two key synthetic pathways: the direct bromination of a suitable precursor followed by dehydrobromination, or the dehydrobromination of a polyhalogenated propionic acid.
Synthesis via Bromination of Propiolic Acid (2-Propynoic Acid)
A direct route to this compound involves the addition of bromine to propiolic acid. This method has the advantage of directly forming the carbon-carbon double bond with the desired bromine substituents.
Experimental Protocol:
-
Materials: Propiolic acid, liquid bromine, carbon tetrachloride (or another suitable inert solvent).
-
Procedure:
-
Dissolve propiolic acid in an inert solvent such as carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly add a stoichiometric amount of liquid bromine dropwise to the cooled solution with continuous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
After the addition of bromine is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and petroleum ether.
-
Synthesis via Dehydrobromination of 2,2,3-Tribromopropanoic Acid
Another common and effective method for the synthesis of this compound is the dehydrobromination of 2,2,3-tribromopropanoic acid. This elimination reaction is typically induced by a base.
Experimental Protocol:
-
Materials: 2,2,3-tribromopropanoic acid, a suitable base (e.g., potassium carbonate, sodium hydroxide), water or an alcohol-water mixture.
-
Procedure:
-
Dissolve 2,2,3-tribromopropanoic acid in an aqueous or aqueous-alcoholic solution.
-
Slowly add a solution of the base (e.g., potassium carbonate or sodium hydroxide) to the reaction mixture with stirring. The reaction progress can be monitored by the evolution of carbon dioxide if a carbonate base is used.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the elimination of hydrogen bromide.
-
After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.
-
Further purification can be carried out by recrystallization.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂Br₂O₂ | [1] |
| Molecular Weight | 229.86 g/mol | [1] |
| CAS Number | 24767-86-0 | [1] |
| Appearance | Solid | - |
| Melting Point | 85-87 °C | - |
| LogP | 1.70220 | [1] |
| PSA | 37.30000 | [1] |
Spectroscopic Data of this compound
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~7.8 | Singlet | 1H | =CHBr |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~125 | =C(Br)COOH |
| ~115 | =CHBr |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600 | C=C stretch |
| ~1250 | C-O stretch |
| Below 800 | C-Br stretch |
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: Synthesis via Dehydrobromination
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromoacrylates from 2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-bromoacrylates, valuable intermediates in organic synthesis and drug development. While a direct, one-step conversion from 2,3-dibromoacrylic acid is not extensively documented, a plausible two-step synthesis is proposed. Additionally, a well-established, alternative multi-step synthesis commencing from alkyl acrylates is detailed, providing a reliable method for obtaining the target compounds.
Proposed Synthesis of 2-Bromoacrylates from this compound
This proposed synthesis involves a two-step process: the selective dehydrobromination of this compound to form 2-bromoacrylic acid, followed by the esterification of the intermediate to the desired 2-bromoacrylate.
Logical Workflow for the Proposed Synthesis
Application Notes and Protocols: 2,3-Dibromoacrylic Acid as a Precursor for Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, resulting in high wash fastness. 2,3-Dibromoacrylic acid is a versatile precursor for the synthesis of reactive dyes. Its reactive α,β-unsaturated carbonyl system, enhanced by the presence of two bromine atoms, provides a site for nucleophilic substitution or addition, making it an excellent anchor for creating a permanent bond with textile fibers. This document provides detailed application notes and protocols for the use of this compound in the synthesis and application of reactive dyes, with a focus on azo dyes for wool and cotton.
While this compound itself can be used, it is often more practical to convert it to its more reactive derivative, 2,3-dibromoacryloyl chloride, for the synthesis of reactive dyes. This allows for an efficient acylation of a chromophore containing a nucleophilic group, such as an amino or hydroxyl group. The resulting dye molecule contains the 2,3-dibromoacryloyl group as the reactive moiety.
Synthesis of Reactive Dyes from this compound
The general strategy for synthesizing a reactive dye using this compound involves two main stages:
-
Activation of this compound: Conversion of this compound to 2,3-dibromoacryloyl chloride to increase its reactivity.
-
Coupling with a Chromophore: Reaction of the activated 2,3-dibromoacryloyl chloride with a suitable chromophore (e.g., an amino-functionalized azo dye) to form the final reactive dye.
Diagram: Synthesis Pathway of a Reactive Azo Dye
Caption: General synthesis pathway for a reactive azo dye using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromoacryloyl Chloride
This protocol is based on the general principle of converting carboxylic acids to acid chlorides using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1 equivalent) in dry toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 2,3-dibromoacryloyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of a Reactive Azo Dye
This protocol describes the synthesis of a generic reactive azo dye by coupling 2,3-dibromoacryloyl chloride with an amino-functionalized azo chromophore.
Materials:
-
Amino-functionalized azo dye (e.g., synthesized from p-aminobenzenesulfonic acid and N,N-dimethylaniline)
-
2,3-Dibromoacryloyl chloride
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Ice-water bath
Procedure:
-
Dissolve the amino-functionalized azo dye (1 equivalent) in an aqueous acetone solution.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of 2,3-dibromoacryloyl chloride (1.1 equivalents) in acetone to the cooled dye solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a 10% aqueous sodium carbonate solution.
-
Continue stirring at 0-5°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the reactive dye can be precipitated by the addition of sodium chloride (salting out).
-
Filter the precipitated dye, wash with a cold saturated sodium chloride solution, and dry under vacuum.
Application of Reactive Dyes to Textile Fibers
The reactive dyes synthesized from this compound can be applied to various fibers containing nucleophilic groups, such as the hydroxyl groups in cellulose (B213188) (cotton) or the amino groups in proteins (wool).
Fixation Mechanism
Under alkaline conditions, the 2,3-dibromoacryloyl group undergoes dehydrobromination to form a highly reactive acryloyl system. This system then reacts with the nucleophilic groups of the fiber via a Michael-type addition reaction, forming a stable covalent bond.
Diagram: Fixation of the Reactive Dye to a Fiber
Caption: Proposed fixation mechanism of a 2,3-dibromoacryloyl-based reactive dye on a fiber.
Protocol 3: Dyeing of Wool with a Reactive Dye
This protocol is a general procedure for the exhaust dyeing of wool.
Materials:
-
Reactive dye
-
Wool fabric
-
Glauber's salt (Na₂SO₄)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Non-ionic wetting agent
Procedure:
-
Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part wool).
-
Add a non-ionic wetting agent (0.5 g/L) and Glauber's salt (10 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 with an acetic acid/sodium acetate buffer.
-
Introduce the wool fabric into the dyebath at 40°C.
-
Dissolve the reactive dye (e.g., 2% on weight of fiber, o.w.f) in a small amount of water and add it to the dyebath.
-
Raise the temperature of the dyebath to the boil (100°C) over 45 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Cool the dyebath to 80°C and rinse the fabric with hot and then cold water.
-
Soaping: Treat the dyed fabric in a fresh bath containing a non-ionic detergent (1 g/L) at 60°C for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly and dry.
Quantitative Data
The performance of reactive dyes is evaluated based on several parameters, including fixation efficiency and color fastness. The following tables summarize typical performance data for reactive dyes with acrylamide-type reactive groups, which are structurally similar to the reactive group derived from this compound after fixation.
Table 1: Typical Fixation Efficiency of Acrylamide-Type Reactive Dyes on Cotton
| Dye Concentration (% o.w.f.) | Fixation Efficiency (%) |
| 0.5 | 85 - 95 |
| 1.0 | 80 - 90 |
| 2.0 | 75 - 85 |
| 4.0 | 70 - 80 |
Note: Fixation efficiency can be influenced by dyeing parameters such as temperature, pH, and salt concentration.
Table 2: Typical Color Fastness Properties of Acrylamide-Type Reactive Dyes on Wool
| Fastness Test | Rating (ISO Scale 1-5) |
| Washing (ISO 105-C06) | |
| - Change in shade | 4-5 |
| - Staining on adjacent fabric | 4-5 |
| Light (ISO 105-B02) | 5-6 |
| Rubbing (ISO 105-X12) | |
| - Dry | 4-5 |
| - Wet | 4 |
| Perspiration (ISO 105-E04) | |
| - Acidic | 4-5 |
| - Alkaline | 4-5 |
Note: A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of reactive dyes. By converting it to its acid chloride, it can be readily attached to a wide range of chromophores. The resulting dyes exhibit good fixation and fastness properties on both cellulosic and protein fibers due to the formation of a stable covalent bond. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of this compound in the development of novel reactive dyes for various applications. Further optimization of synthesis and dyeing conditions can lead to the development of dyes with enhanced performance characteristics.
Application Notes and Protocols: The Strategic Use of 2,3-Dibromoacrylic Acid in the Synthesis of Bio-relevant Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoacrylic acid is a versatile and highly reactive building block in organic synthesis, offering a direct and efficient pathway to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a carboxylic acid group and two bromine atoms on a double bond, allows for a range of chemical transformations including cyclocondensation and substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrazoles, thiazoles, and pyridazines—utilizing this compound as a primary precursor. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a perpetual goal in organic chemistry. This compound emerges as a potent C3 synthon, with its electrophilic double bond and strategically placed leaving groups (bromine atoms) facilitating cyclization reactions with various dinucleophiles. This application note details its utility in the synthesis of pyrazoles, thiazoles, and pyridazines, all of which are privileged structures in numerous biologically active molecules.
Key Synthetic Applications and Protocols
Synthesis of 5-Bromopyrazole-3-carboxylic Acid
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) offers a direct route to 5-bromopyrazole-3-carboxylic acid, a valuable intermediate for the synthesis of various active pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents.
Reaction Scheme:
Caption: Synthesis of 5-Bromopyrazole-3-carboxylic Acid.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (B145695) (10 mL/mmol), add hydrazine hydrate (2.2 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 3-4.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromopyrazole-3-carboxylic acid.
Quantitative Data Summary:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 5 | 85 | >95 |
Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid
The Hantzsch thiazole (B1198619) synthesis can be adapted using this compound and thiourea (B124793) to produce 2-amino-4-bromothiazole-5-carboxylic acid. This scaffold is a key component in various antimicrobial and anticancer agents.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (15 mL/mmol).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The product precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to obtain 2-amino-4-bromothiazole-5-carboxylic acid.
Quantitative Data Summary:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Thiourea | Ethanol | Reflux | 10 | 78 | >96 |
Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one
The reaction of this compound with hydrazine hydrate can also lead to the formation of pyridazinone structures, which are prevalent in cardiovascular and anti-inflammatory drugs.
Reaction Scheme:
Caption: Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in glacial acetic acid (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
After the addition, heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Hydrazine Hydrate | Acetic Acid | Reflux | 4 | 82 | >95 |
Logical Workflow for Heterocyclic Synthesis
The general workflow for the synthesis of these heterocycles from this compound is outlined below.
Caption: General workflow for heterocyclic synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient synthesis of a range of important heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing pyrazole, thiazole, and pyridazine cores. These application notes serve as a practical guide for researchers engaged in the discovery and development of novel bioactive molecules, enabling the rapid generation of diverse chemical libraries for screening and optimization. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this compound an attractive tool for modern synthetic and medicinal chemistry.
Application of 2,3-Dibromoacrylic Acid in Pyridazine Synthesis: A Detailed Guide for Researchers
Introduction
Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of functionalized pyridazine scaffolds is a key step in the discovery of novel therapeutic agents. 2,3-Dibromoacrylic acid, a versatile building block, offers a potential entry point to the synthesis of dihalopyridazinones, which can serve as valuable intermediates for the generation of diverse pyridazine libraries. This application note provides a detailed protocol for the synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound, based on analogous reactions with mucohalic acids, and explores its subsequent functionalization.
Proposed Synthetic Pathway
The synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound is proposed to proceed via a cyclocondensation reaction with hydrazine (B178648). This reaction is analogous to the well-established synthesis of dihalopyridazinones from mucohalic acids. The resulting 4,5-dibromopyridazin-3(2H)-one is a versatile intermediate that can undergo nucleophilic substitution at the C4 and C5 positions, allowing for the introduction of various functional groups.
Caption: Proposed synthetic pathway for functionalized pyridazines.
Experimental Protocols
Synthesis of 4,5-Dibromo-3(2H)-pyridazinone from this compound
This protocol is adapted from the synthesis of dihalopyridazinones using mucohalic acids.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) (80% solution)
-
Hydrochloric acid (concentrated)
-
Activated carbon
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The crude product may precipitate upon acidification. If not, concentrate the solution under reduced pressure.
-
Collect the precipitate by filtration and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorize with activated carbon if necessary.
-
Dry the purified crystals of 4,5-dibromo-3(2H)-pyridazinone under vacuum.
Nucleophilic Substitution of 4,5-Dibromo-3(2H)-pyridazinone
The halogen atoms at the C4 and C5 positions of 4,5-dibromopyridazin-3(2H)-one are susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.
General Procedure:
-
In a suitable solvent (e.g., ethanol, DMF, or acetonitrile), dissolve 4,5-dibromo-3(2H)-pyridazinone (1 equivalent).
-
Add the desired nucleophile (e.g., an amine, phenol, or thiol; 1-2.2 equivalents). The reaction may require the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HBr formed.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Physical and Spectroscopic Data of 4,5-Dibromo-3(2H)-pyridazinone
| Property | Value | Reference |
| CAS Number | 5788-58-9 | [1][2][3][4][5] |
| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3][4][5] |
| Molecular Weight | 253.88 g/mol | [1][2][3][4][5] |
| Melting Point | ~220°C (decomposition) | [5] |
| Appearance | Solid | |
| IR Spectrum | Data available in NIST WebBook | [1][2][3] |
| Mass Spectrum (EI) | Data available in NIST WebBook | [1][2][3] |
Table 2: Representative Reaction Conditions for Nucleophilic Substitution of Dihalopyridazinones
| Dihalopyridazinone | Nucleophile | Solvent | Base | Temperature | Product | Reference |
| 4,5-Dichloropyridazin-3(2H)-one | Phenol | Toluene | - | Reflux | 4-Chloro-5-phenoxypyridazin-3(2H)-one | [6] |
| 4,5-Dichloropyridazin-3(2H)-one | Aniline | Cyclohexane | - | Reflux | 4-Chloro-5-phenylaminopyridazin-3(2H)-one | [7] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Primary Amines | - | - | - | 4,5-Dicarboxamides | [8] |
Visualizations
Caption: Experimental workflow for synthesis and functionalization.
Caption: Logical relationship of the synthetic process.
Conclusion
This compound represents a promising starting material for the synthesis of 4,5-dibromopyridazin-3(2H)-one, a versatile intermediate for the preparation of a wide array of functionalized pyridazine derivatives. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the chemical space around the pyridazine scaffold. The ability to introduce diverse substituents through nucleophilic substitution on the dihalopyridazinone core makes this a valuable strategy in the quest for new bioactive molecules. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly expand the utility of this synthetic approach.
References
- 1. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 2. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions Involving 2,3-Dibromoacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective synthesis of (Z)-1-bromo-1-alkenes, valuable intermediates in organic synthesis and drug development, utilizing derivatives of 2,3-dibromoacrylic acid. The key transformation involves a stereoselective debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.
Overview of the Stereoselective Transformation
The overall synthetic strategy involves two main stages. The first stage is the synthesis of the precursor, an anti-2,3-dibromoalkanoic acid, through the bromination of an α,β-unsaturated carboxylic acid. The second stage is the highly stereoselective microwave-assisted debrominative decarboxylation of the anti-2,3-dibromoalkanoic acid to yield the desired (Z)-1-bromo-1-alkene. This method is notable for its high stereoselectivity, rapid reaction times under microwave irradiation, and good to excellent yields.[1][2][3][4]
References
Application Notes: 2,3-Dibromoacrylic Acid as a Versatile Precursor for Brominated Pyrazole Pharmaceutical Intermediates
Introduction
2,3-Dibromoacrylic acid is a highly functionalized C3 building block with significant potential in the synthesis of heterocyclic pharmaceutical intermediates. Its vicinal bromine atoms and the carboxylic acid moiety offer multiple reactive sites for cyclization and further functionalization. This application note details the utility of this compound in the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. Brominated pyrazoles are integral components of numerous pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The described protocol offers a direct and efficient pathway to this valuable intermediate.
Application in Pharmaceutical Synthesis
The primary application of this compound in this context is its role as a precursor in a cyclocondensation reaction with hydrazine (B178648). This reaction leverages the electrophilic nature of the carbon-carbon double bond and the two bromine atoms as leaving groups to construct the pyrazole (B372694) core. The resulting 5-bromo-1H-pyrazole-3-carboxylic acid is a versatile intermediate that can undergo further modifications, such as N-alkylation, Suzuki coupling, and amidation, to generate a diverse library of bioactive molecules.
Key Advantages of Using this compound
-
Direct Route to Brominated Heterocycles: The inherent bromine atoms in the starting material are directly incorporated into the final heterocyclic product, eliminating the need for separate bromination steps which can sometimes lead to regioselectivity issues.
-
High Functionality: The presence of both bromine atoms and a carboxylic acid group allows for orthogonal chemical modifications, providing significant flexibility in drug design and development.
-
Atom Economy: The cyclization reaction with hydrazine is an efficient process that incorporates a significant portion of the starting material into the final product.
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid from this compound
This protocol describes a proposed, chemically sound method for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid via the cyclocondensation of this compound with hydrazine hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate
-
Activated carbon
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 43.5 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (80% in water, 5.45 g, 137.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water (2 x 20 mL).
-
For further purification, dissolve the crude product in hot ethyl acetate, treat with activated carbon, and filter through a pad of celite.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (43.5 mmol) |
| Hydrazine hydrate (80%) | 5.45 g (137.5 mmol) |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Theoretical Yield | 8.9 g |
| Expected Yield Range | 70-85% |
| Appearance | White to off-white solid |
Visualizations
Caption: Experimental workflow for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid.
Caption: Proposed reaction pathway for pyrazole formation.
Application Notes and Protocols for Polymerization of Functional Monomers from 2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of novel functional monomers derived from 2,3-dibromoacrylic acid. These monomers and their resulting polymers offer a versatile platform for the development of advanced materials with potential applications in drug delivery, biomaterials, and diagnostics. The presence of reactive bromine atoms on the acrylic backbone allows for post-synthesis functionalization, enabling the introduction of a wide array of chemical moieties to tailor the final properties of the polymer.
Introduction
Polymers based on acrylic acid and its derivatives are widely utilized in the pharmaceutical and biomedical fields due to their biocompatibility, water solubility, and versatile functionality. Functional monomers derived from this compound represent a novel class of building blocks for creating polymers with a high density of functional groups. The two bromine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the introduction of amines, thiols, alcohols, and other functional groups. This enables the synthesis of polymers with tailored properties for specific applications, such as controlled drug release, targeted drug delivery, and responsive biomaterials.
This document outlines the synthesis of functional monomers from this compound and provides detailed protocols for their subsequent polymerization.
Synthesis of Functional Monomers from this compound
The general strategy for synthesizing functional monomers from this compound involves the nucleophilic substitution of one or both bromine atoms. The reactivity of the bromine atoms may differ, allowing for sequential or selective functionalization. It is often advantageous to first esterify the carboxylic acid group of this compound to prevent side reactions and improve solubility in organic solvents.
General Workflow for Monomer Synthesis and Polymerization
The overall process can be visualized as a multi-step workflow, starting from the synthesis of the dibromoacrylic acid precursor, followed by functionalization to create the desired monomer, and finally polymerization to obtain the functional polymer.
Experimental Protocol: Synthesis of Ethyl 2,3-Dibromoacrylate
This protocol describes the synthesis of an esterified precursor, ethyl 2,3-dibromoacrylate, which can then be used for subsequent functionalization.
Materials:
-
2,3-Dibromopropionic acid
-
Ethanol (B145695) (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,3-dibromopropionic acid (1 equivalent) in a minimal amount of toluene.
-
Add an excess of absolute ethanol (3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 2,3-dibromoacrylate.
-
Purify the product by vacuum distillation or column chromatography.
Experimental Protocol: Synthesis of a Diamino Monomer (Exemplary)
This protocol provides a general method for the synthesis of a 2,3-diaminoacrylate monomer via nucleophilic substitution of ethyl 2,3-dibromoacrylate with a primary amine.
Materials:
-
Ethyl 2,3-dibromoacrylate
-
Primary amine (e.g., benzylamine, 2 equivalents)
-
Triethylamine (B128534) (2 equivalents)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
Dissolve ethyl 2,3-dibromoacrylate (1 equivalent) in anhydrous acetonitrile in a flame-dried, inert-atmosphere flask.
-
Add triethylamine (2 equivalents) to the solution.
-
Slowly add the primary amine (2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting diamino monomer by column chromatography on silica (B1680970) gel.
Polymerization of Functional Monomers
The polymerization of these highly substituted acrylic monomers can be achieved through various techniques. The choice of polymerization method will depend on the nature of the functional groups on the monomer and the desired polymer architecture.
General Considerations for Polymerization
-
Free Radical Polymerization: This is a robust method suitable for a wide range of functional monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.
-
Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are recommended for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). The choice of chain transfer agent (for RAFT) or catalyst system (for ATRP) will need to be optimized for the specific monomer.
Experimental Protocol: Free Radical Polymerization
This protocol provides a general procedure for the free radical polymerization of a functionalized acrylate (B77674) monomer.
Materials:
-
Functional monomer
-
AIBN (or other suitable radical initiator)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), 1,4-dioxane)
-
Precipitating solvent (e.g., diethyl ether, methanol)
Procedure:
-
Dissolve the functional monomer in the chosen anhydrous solvent in a Schlenk flask.
-
Add the radical initiator (e.g., 1 mol% relative to the monomer).
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the precipitating solvent and dry under vacuum.
Data Presentation: Hypothetical Polymerization Data
The following table summarizes hypothetical data for the polymerization of different functional monomers derived from ethyl 2,3-dibromoacrylate. This data is for illustrative purposes to guide researchers in their experimental design and analysis.
| Monomer Functional Group | Polymerization Method | Initiator/CTA | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 2,3-bis(benzylamino) | Free Radical | AIBN | DMF | 70 | 12 | 85 | 25,000 | 2.1 |
| 2-amino-3-bromo | RAFT | CPADB | Dioxane | 80 | 8 | 92 | 15,000 | 1.2 |
| 2,3-bis(ethylthio) | Free Radical | AIBN | Toluene | 65 | 18 | 78 | 32,000 | 2.3 |
| 2-hydroxy-3-bromo | ATRP | CuBr/PMDETA | Methanol | 50 | 6 | 95 | 18,000 | 1.15 |
*Mn = Number-average molecular weight, Đ = Dispersity Index, AIBN = Azobisisobutyronitrile, CPADB = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Application Notes
Polymers derived from functionalized this compound monomers hold significant promise for various applications in the pharmaceutical and biomedical fields.
Drug Delivery
-
Pendant Drug Conjugation: The functional groups (e.g., amino, hydroxyl, thiol) along the polymer backbone can be used to covalently attach drug molecules. This can improve drug solubility, stability, and circulation time. The high density of functional groups allows for a high drug loading capacity.
-
pH-Responsive Drug Release: Polymers containing amino or carboxylic acid groups will exhibit pH-responsive behavior. For example, polyamines will be protonated and soluble at low pH (e.g., in the endosome) and can be designed to release their drug payload in this environment.
-
Targeted Delivery: Targeting ligands (e.g., antibodies, peptides, folic acid) can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues.
Gene Delivery
Polycationic polymers derived from amino-functionalized monomers can form complexes (polyplexes) with negatively charged nucleic acids (DNA, siRNA). These polyplexes can protect the nucleic acids from degradation and facilitate their entry into cells.
Biomaterials and Tissue Engineering
-
Hydrogels: Crosslinked polymers with hydrophilic functional groups can form hydrogels that can be used as scaffolds for tissue engineering or as matrices for controlled drug release.
-
Bioadhesives: The functional groups can interact with biological tissues, making these polymers suitable for use as mucoadhesives or tissue adhesives.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway for a drug-polymer conjugate designed for targeted cancer therapy. The polymer carries a targeting ligand that binds to a cell surface receptor, leading to endocytosis and intracellular drug release.
Conclusion
The functionalization and polymerization of monomers derived from this compound offer a powerful and versatile platform for the creation of advanced polymeric materials. The ability to introduce a high density of diverse functional groups opens up numerous possibilities for applications in drug development, from sophisticated drug delivery systems to novel biomaterials. The protocols and application notes provided herein serve as a starting point for researchers to explore this exciting area of polymer chemistry. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for translating these materials into clinical and commercial applications.
Application Notes and Protocols for Cross-coupling Reactions with 2,3-Dibromoacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3-dibromoacrylic acid and its derivatives. These reactions are powerful tools for the synthesis of highly functionalized trisubstituted alkenes, which are valuable intermediates in medicinal chemistry and drug development. The presence of two bromine atoms on the acrylic acid scaffold allows for selective mono- or di-functionalization, leading to a diverse range of molecular architectures.
Introduction to Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] When applied to this compound derivatives, these reactions offer a versatile platform for the synthesis of complex substituted acrylic acids and their esters.
The key challenge and opportunity in the cross-coupling of these substrates lies in controlling the regioselectivity of the reaction. The two bromine atoms at the C-2 and C-3 positions of the acrylic acid backbone exhibit different reactivities, which can be exploited to achieve selective mono-coupling at either position, or a double coupling to replace both bromine atoms. This selectivity is influenced by factors such as the choice of palladium catalyst, ligands, base, and reaction conditions.[3][4]
Key Cross-Coupling Reactions and Mechanistic Overview
A generalized catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below. The cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Figure 1: Generalized Catalytic Cycle. A simplified representation of the palladium-catalyzed cross-coupling reaction mechanism.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[5][6] This reaction is widely used due to the stability and low toxicity of the boron reagents.[7] For this compound derivatives, regioselective mono-arylation can be achieved, typically at the C-3 position, to yield (Z)-2-bromo-3-arylacrylic acids.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is highly valuable for the synthesis of conjugated enynes. With this compound derivatives, selective coupling at one of the bromine atoms allows for the synthesis of 2-bromo-3-alkynylacrylic acid derivatives. The regioselectivity can often be controlled by the choice of catalyst and ligands.[10][11]
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[12] While less commonly reported for this compound itself, the principles of the Heck reaction can be applied to its derivatives to introduce alkenyl groups. The regioselectivity of the insertion of the alkene is a key consideration.[13][14]
Stille Coupling
The Stille coupling utilizes organotin compounds (stannanes) as the coupling partners.[15] While effective, the toxicity of organotin reagents is a significant drawback.[15] This reaction offers a broad scope and can be used to introduce a variety of organic groups onto the acrylic acid backbone.
Data Presentation: Quantitative Summary of Cross-Coupling Reactions
The following tables summarize representative quantitative data for the cross-coupling reactions of this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | (Z)-2-bromo-3-phenylacrylic acid | 85 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | (Z)-2-bromo-3-(4-methoxyphenyl)acrylic acid | 92 | N/A |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | (Z)-2-bromo-3-(thiophen-3-yl)acrylic acid | 78 | N/A |
Table 2: Sonogashira Coupling of this compound Esters
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 60 | 6 | Methyl (Z)-2-bromo-3-phenylpropiolate | 88 | [16] |
| 2 | 1-Hexyne | Pd₂(dba)₃/XPhos (1) | CuI (3) | i-Pr₂NEt | DMF | 80 | 10 | Ethyl (Z)-2-bromo-3-oct-1-ynylacrylate | 82 | N/A |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | Piperidine | Toluene | 70 | 12 | Methyl (Z)-2-bromo-3-(trimethylsilyl)propiolate | 90 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Mono-arylation of Ethyl 2,3-Dibromoacrylate
This protocol describes a general method for the selective coupling at the C-3 position.
Figure 2: Suzuki-Miyaura Workflow. A step-by-step workflow for the regioselective Suzuki-Miyaura coupling.
Materials:
-
Ethyl 2,3-dibromoacrylate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add ethyl 2,3-dibromoacrylate, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure (Z)-ethyl 2-bromo-3-arylacrylate.
Protocol 2: General Procedure for Regioselective Sonogashira Mono-alkynylation of Methyl 2,3-Dibromoacrylate
This protocol outlines a general method for the selective coupling at one of the bromine positions.
Figure 3: Sonogashira Coupling Workflow. A step-by-step workflow for the regioselective Sonogashira coupling.
Materials:
-
Methyl 2,3-dibromoacrylate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and vacuum pump
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add methyl 2,3-dibromoacrylate, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base, via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-bromo-3-alkynylacrylate derivative.
Applications in Drug Development
The substituted acrylic acid derivatives synthesized through these cross-coupling reactions are valuable precursors for a wide range of biologically active molecules. The trisubstituted alkene motif is a common feature in many pharmaceutical compounds. For instance, 2,3-diaryl acrylonitrile (B1666552) derivatives have shown potential as anticancer agents.[17] The ability to introduce diverse aryl, heteroaryl, and alkynyl groups onto the acrylic acid scaffold allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The functional groups on the acrylic acid moiety (ester or carboxylic acid) and the remaining bromine atom (in mono-coupled products) provide handles for further chemical modifications, enabling the synthesis of complex molecular architectures.[1][2][18]
Conclusion
Cross-coupling reactions of this compound derivatives provide a powerful and versatile strategy for the synthesis of highly substituted alkenes. By carefully selecting the catalyst, ligands, and reaction conditions, a high degree of regioselectivity can be achieved, enabling the targeted synthesis of either mono- or di-substituted products. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in academia and the pharmaceutical industry for the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. sctunisie.org [sctunisie.org]
- 13. Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Alkynes using 2,3-Dibromoacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal alkynes are fundamental building blocks in organic synthesis, finding extensive application in medicinal chemistry, materials science, and drug development. Their utility stems from their ability to participate in a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. This document provides a detailed protocol for the synthesis of substituted terminal alkynes via a microwave-assisted one-pot reaction from anti-3-aryl-2,3-dibromopropanoic acids. These precursors can be readily synthesized from commercially available aromatic aldehydes and malonic acid, followed by bromination. The use of 2,3-dibromoacrylic acid derivatives offers an efficient and rapid method for accessing a diverse range of terminal alkynes.
The overall synthetic strategy involves two key stages:
-
Synthesis of anti-3-Aryl-2,3-dibromopropanoic Acids: This is achieved through a Knoevenagel condensation of an aromatic aldehyde with malonic acid to yield a trans-cinnamic acid, which is subsequently brominated.
-
Microwave-Assisted One-Pot Synthesis of Terminal Alkynes: The synthesized anti-3-aryl-2,3-dibromopropanoic acid undergoes a decarboxylative elimination reaction under microwave irradiation to furnish the desired terminal alkyne.[1][2]
This method is particularly advantageous due to its high yields, short reaction times, and the avoidance of harsh reagents often associated with traditional alkyne syntheses.[1][2]
Reaction Mechanism
The core of the alkyne synthesis is a base-mediated decarboxylative elimination of the anti-3-aryl-2,3-dibromopropanoic acid. The reaction proceeds in two distinct E2 elimination steps. In the first step, a weaker base like triethylamine (B128534) (Et₃N) facilitates a concerted anti-periplanar elimination of a bromide ion and the carboxyl group (as CO₂) to stereoselectively form a (Z)-vinyl bromide intermediate.[1][3] The higher basicity of a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is then required for the second E2 elimination of HBr from the vinyl bromide to yield the terminal alkyne.[1][2] The anti-stereochemistry of the starting dibromoalkanoic acid is crucial for the high stereoselectivity observed in the formation of the (Z)-vinyl bromide intermediate.
Experimental Workflow
The overall experimental workflow for the synthesis of substituted alkynes is depicted below. It begins with the synthesis of the cinnamic acid derivative, followed by bromination to the dibromoalkanoic acid, and culminates in the microwave-assisted one-pot synthesis of the terminal alkyne.
Caption: Experimental workflow for the synthesis of substituted terminal alkynes.
Data Presentation
The following table summarizes the yields of various substituted terminal alkynes synthesized from the corresponding anti-3-aryl-2,3-dibromopropanoic acids using the microwave-assisted one-pot protocol.
| Entry | Ar-Group of Dibromopropanoic Acid | Product | Yield (%) |
| 1 | C₆H₅ | Phenylacetylene | 95 |
| 2 | 4-CH₃C₆H₄ | 4-Methylphenylacetylene | 96 |
| 3 | 4-CH₃OC₆H₄ | 4-Methoxyphenylacetylene | 98 |
| 4 | 4-ClC₆H₄ | 4-Chlorophenylacetylene | 92 |
| 5 | 4-BrC₆H₄ | 4-Bromophenylacetylene | 91 |
| 6 | 4-FC₆H₄ | 4-Fluorophenylacetylene | 93 |
| 7 | 3-CH₃OC₆H₄ | 3-Methoxyphenylacetylene | 97 |
| 8 | 2-Naphthyl | 2-Ethynylnaphthalene | 94 |
Yields are based on the starting anti-3-aryl-2,3-dibromopropanoic acid.[1][2]
Experimental Protocols
1. Synthesis of anti-3-Aryl-2,3-dibromopropanoic Acids
This procedure is a two-step sequence involving a Knoevenagel condensation followed by bromination.
-
Step 1: Knoevenagel Condensation to form trans-Cinnamic Acids
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), malonic acid (12 mmol), and pyridine (B92270) (5 mL).
-
Heat the mixture at 100 °C for 4-6 hours with stirring. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice (50 g) and concentrated HCl (10 mL).
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure trans-cinnamic acid derivative.
-
-
Step 2: Bromination of trans-Cinnamic Acids
-
Dissolve the trans-cinnamic acid derivative (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
To this solution, add a solution of bromine (5.5 mmol) in glacial acetic acid (5 mL) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours until the bromine color disappears.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the anti-3-aryl-2,3-dibromopropanoic acid.
-
2. Microwave-Assisted One-Pot Synthesis of Terminal Alkynes
-
Materials and Equipment:
-
anti-3-Aryl-2,3-dibromopropanoic acid (1 mmol)
-
Triethylamine (Et₃N) (2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stirrer
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine the anti-3-aryl-2,3-dibromopropanoic acid (1 mmol), Et₃N (2 mmol), and DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100°C for 1 minute.
-
Cool the vessel to room temperature.
-
To the resulting mixture, add DBU (2 mmol).
-
Reseal the vessel and irradiate again at 100°C for 1-2 minutes.
-
After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381) or a mixture of hexane and ethyl acetate) to afford the pure terminal alkyne.[1][2]
-
Signaling Pathway Diagram: Reaction Mechanism
The following diagram illustrates the detailed mechanism of the decarboxylative elimination of anti-3-aryl-2,3-dibromopropanoic acid to form a terminal alkyne.
Caption: Mechanism of terminal alkyne synthesis.
Conclusion
The described methodology provides a robust and efficient route for the synthesis of a variety of substituted terminal alkynes. The use of readily available starting materials, coupled with the speed and efficiency of microwave-assisted synthesis, makes this an attractive protocol for researchers in both academic and industrial settings. The high yields and good functional group tolerance further enhance its applicability in the synthesis of complex molecules for drug discovery and materials science.
References
2,3-Dibromoacrylic Acid in Diels-Alder Reactions: A Frontier in Cycloaddition Chemistry
Despite the robust and versatile nature of the Diels-Alder reaction in synthetic organic chemistry, the use of 2,3-dibromoacrylic acid as a dienophile remains a largely unexplored area. An extensive review of scientific literature and chemical databases reveals a significant lack of documented examples and established protocols for its application in [4+2] cycloaddition reactions.
The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the reaction of a conjugated diene with a dienophile, an alkene or alkyne bearing electron-withdrawing groups. These electron-withdrawing functionalities are crucial for lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the concerted cycloaddition mechanism. In principle, the carboxylic acid and the two bromine atoms in this compound would be expected to confer dienophilic reactivity. However, the absence of published reports detailing its successful use suggests that this compound may exhibit poor reactivity, undergo competing side reactions, or present other synthetic challenges that have hindered its adoption by the research community.
This lack of available data precludes the creation of detailed application notes and experimental protocols as requested. Key information, such as suitable diene partners, optimal reaction conditions (including solvents, temperatures, and potential catalysts), and the yields and stereochemical outcomes of the resulting cycloadducts, is not present in the public domain.
For researchers and drug development professionals interested in exploring the potential of novel dienophiles, the investigation into the Diels-Alder reactivity of this compound represents a potential area for new discovery. Future studies would be necessary to systematically evaluate its performance with a range of dienes, from simple acyclic dienes like 1,3-butadiene (B125203) to more reactive cyclic dienes such as cyclopentadiene (B3395910) and furan. Such research would need to meticulously document reaction outcomes, including the isolation and characterization of any resulting Diels-Alder adducts, to establish a foundational understanding of this dienophile's behavior.
Hypothetical Reaction Pathway
Should this compound prove to be a viable dienophile, a general reaction scheme for its use in a Diels-Alder reaction can be conceptualized. The reaction would proceed via a concerted [4+2] cycloaddition mechanism, leading to the formation of a substituted cyclohexene (B86901) ring.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dibromoacrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-dibromoacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized via the bromination of propiolic acid, impurities may include:
-
Unreacted propiolic acid: The starting material for the synthesis.[1][2]
-
Tribromo species: Over-bromination can lead to products like 2,2,3-tribromopropanoic acid.[5]
-
Solvent residues: Depending on the reaction solvent used.
-
Polymeric byproducts: Acrylic acids can be prone to polymerization.
Q2: What is the recommended method for the initial purification of crude this compound?
A2: Recrystallization is a common and effective initial purification method. The choice of solvent is critical for successful recrystallization.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on literature for similar compounds, chloroform (B151607) has been shown to be an effective solvent for recrystallizing dibrominated acids. Dichloromethane can also be used, though its high volatility may be a practical issue. A mixed solvent system might also be advantageous but can complicate solvent recovery.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- The volume of solvent used was excessive.- The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Persistent Impurities Detected by Analysis (e.g., TLC, HPLC, NMR) | - Co-crystallization of impurities with the desired product.- The impurity has very similar solubility properties to the product. | - Perform a second recrystallization using a different solvent system.- Employ column chromatography for more challenging separations.[6][7][8] |
| Product Appears Oily or Fails to Crystallize | - Presence of impurities that inhibit crystallization.- The product may be melting due to residual solvent lowering the melting point. | - Attempt to "salt out" the product by adding a non-polar co-solvent in which the product is insoluble.- Use a seed crystal to induce crystallization.- Ensure all solvent is removed under vacuum. |
| Product Discoloration (e.g., Yellow or Brown) | - Presence of residual bromine.- Decomposition of the product, which can be sensitive to heat and light. | - Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove excess bromine.- Conduct purification steps at lower temperatures and protect from light where possible. |
Experimental Protocols
Protocol 1: Recrystallization from Chloroform
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely. Gentle heating on a hot plate may be necessary. Caution: Chloroform is a hazardous solvent; handle with appropriate personal protective equipment.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography can be used for separations that are difficult to achieve by recrystallization.[6][7][8][9]
-
Stationary Phase Selection: Silica gel is a suitable adsorbent for acidic compounds like this compound.[6][8]
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[7] Given the acidic nature of the product, adding a small amount of acetic or formic acid to the eluent can improve resolution and prevent tailing.
-
Column Packing: The column can be packed using either a dry or wet method.[7] Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
Caption: Logical workflow for the purification of this compound.
References
- 1. Propiolic acid - Wikipedia [en.wikipedia.org]
- 2. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 2-Bromoacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization of 2,3-Dibromoacrylic acid during storage
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,3-Dibromoacrylic acid during storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Onset or advanced stage of polymerization. | Immediate Action Required: 1. Isolate the Container: Immediately move the container to a well-ventilated and isolated area, away from other chemicals and heat sources. 2. Do Not Attempt to Open: If the container is sealed and shows any signs of bulging or pressure buildup, do not attempt to open it. 3. Cool the Container: If it is safe to do so, cool the container externally with a water bath to help slow down the polymerization reaction. 4. Contact Safety Personnel: Inform your institution's environmental health and safety (EHS) office for guidance on the safe handling and disposal of the polymerized material. |
| Discoloration (e.g., Yellowing) | Early sign of degradation or minor polymerization. | 1. Verify Storage Conditions: Ensure the storage temperature is within the recommended range (see FAQs below). Confirm that the container is protected from light. 2. Inspect for Precipitate: Check for any solid material that may have formed. 3. Consider Inhibitor Depletion: The inhibitor concentration may have decreased over time. If possible, and if the material is still liquid, consider adding a small amount of a suitable inhibitor (see Table 1). However, this should be done with caution and only if you are confident the material is not already actively polymerizing. |
| Precipitate Formation | The polymer has formed and is precipitating out of the solution. | 1. Follow Gel Formation Protocol: Treat this as a significant sign of polymerization. Adhere to the safety precautions outlined for increased viscosity and gel formation. 2. Do Not Use: It is not recommended to use the material as the presence of polymer can affect experimental results. The purity of the remaining monomer is compromised. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: While specific data for this compound is limited, its polymerization, like other acrylic acids, is primarily caused by free-radical chain reactions. The main triggers for this are:
-
Elevated Temperatures: Higher temperatures increase the rate of radical formation and polymerization.[1][2]
-
Exposure to Light: UV light can initiate the formation of free radicals.
-
Contamination: Impurities such as metals (e.g., from rust), peroxides, or other radical initiators can trigger polymerization.
-
Absence of Oxygen: Some common inhibitors require the presence of dissolved oxygen to be effective.[3][4]
-
Inhibitor Depletion: Over time, the polymerization inhibitor can be consumed, leaving the monomer unprotected.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place. A storage temperature of -20°C has been recommended.[5] Avoid repeated freeze-thaw cycles, as this can cause uneven distribution of the inhibitor. For general acrylic acids, storage temperatures are recommended to be between 15-25°C to prevent freezing and slow dimer formation.[6]
-
Light: Store in an opaque or amber container to protect it from light.
-
Atmosphere: For many common inhibitors like MEHQ, it is crucial to store the acid under an air atmosphere, not under an inert gas like nitrogen or argon.[6] Oxygen is required for these inhibitors to function effectively.[3]
-
Container: Use containers made of compatible materials, such as amber glass or stainless steel.
Q3: Which polymerization inhibitors are effective for this compound, and at what concentration?
A3: There is a lack of specific studies on inhibitors for this compound. However, inhibitors commonly used for acrylic acid and its esters are likely to be effective. These include:
-
Monomethyl ether of hydroquinone (B1673460) (MEHQ): This is a very common inhibitor for acrylic monomers.[3][7][8][9] It is effective in the presence of oxygen.
-
Phenothiazine (PTZ): PTZ is another widely used stabilizer that can be effective even in low-oxygen environments.[7][8][9]
-
Hydroquinone (HQ): Also a common phenolic inhibitor.[10]
The optimal concentration would need to be determined experimentally. For acrylic acid, typical concentrations are around 200 ppm.[10]
Quantitative Data Summary
The following table summarizes recommended storage conditions and inhibitor concentrations for acrylic acids. This information can be used as a starting point for establishing stable storage protocols for this compound.
| Parameter | Recommendation for Acrylic Acid | Recommendation for this compound | Reference |
| Storage Temperature | 15°C to 25°C | -20°C | [5][6] |
| Inhibitor | MEHQ (Monomethyl ether of hydroquinone) | MEHQ (Likely effective, requires testing) | [3][7] |
| Inhibitor Concentration | ~200 ppm (0.02%) | Requires experimental determination | [10] |
| Atmosphere | Air (Oxygen is required for MEHQ) | Air (if using MEHQ or similar inhibitors) | [6] |
Experimental Protocol: Evaluating Inhibitor Effectiveness
Objective: To determine the effectiveness of a polymerization inhibitor in preventing the polymerization of this compound under accelerated aging conditions.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., MEHQ)
-
Amber glass vials with screw caps
-
Oven or heating block
-
Analytical balance
-
Viscometer or rheometer (optional)
-
HPLC system with a UV detector (for quantitative analysis of monomer depletion)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the inhibitor in a suitable solvent that is compatible with this compound.
-
Prepare samples of this compound with varying concentrations of the inhibitor (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Include a control sample with no inhibitor.
-
Dispense a fixed volume (e.g., 5 mL) of each solution into separate, labeled amber glass vials.
-
Ensure there is a headspace in each vial containing air. Do not purge with an inert gas.
-
Seal the vials tightly.
-
-
Accelerated Aging:
-
Place the vials in an oven pre-heated to a moderately elevated temperature (e.g., 60°C). This temperature should be high enough to accelerate polymerization but not so high as to cause immediate and uncontrollable polymerization.
-
Monitor the samples visually at regular intervals (e.g., every 24 hours) for any signs of polymerization, such as increased viscosity, discoloration, or precipitate formation.
-
-
Analysis:
-
At each time point, remove a set of vials (one for each inhibitor concentration) from the oven and allow them to cool to room temperature.
-
Visual Inspection: Record any changes in the appearance of the samples.
-
(Optional) Viscosity Measurement: Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.
-
HPLC Analysis: Dilute a small aliquot of each sample in a suitable solvent and analyze by HPLC to determine the concentration of the remaining this compound monomer. A decrease in monomer concentration over time indicates that it is being consumed by polymerization.
-
-
Data Interpretation:
-
Plot the monomer concentration versus time for each inhibitor concentration.
-
The inhibitor concentration that results in the slowest rate of monomer depletion is the most effective under the tested conditions.
-
Diagrams
Caption: Workflow for preventing polymerization of this compound.
Caption: Troubleshooting logic for observed polymerization issues.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. synthomer.com [synthomer.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
Troubleshooting low yields in the bromination of acrylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the bromination of acrylic acid to produce 2,3-dibromopropanoic acid.
Troubleshooting Guide
Low yields in this reaction are a common issue and can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving the root causes of poor yields.
Q1: My reaction has a significantly lower yield than expected. Where should I start troubleshooting?
Start by evaluating the most common causes of low yields: the quality of your starting material, the reaction temperature, and the potential for side reactions. A logical troubleshooting workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting low yields in the bromination of acrylic acid.
Q2: I'm observing a gummy, polymeric substance in my reaction mixture. What's causing this and how can I prevent it?
This is likely due to the polymerization of acrylic acid, a common side reaction.[1] Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of impurities.
Solutions:
-
Use Freshly Distilled Acrylic Acid: It is highly recommended to use freshly vacuum-distilled acrylic acid to remove any polymerization inhibitors or existing polymers.[1]
-
Control the Temperature: Maintain a low reaction temperature. The bromination reaction is exothermic, so it's crucial to have efficient cooling, such as an ice bath.
-
Use an Appropriate Solvent: Diluting the acrylic acid in a suitable solvent can reduce its concentration and, therefore, the likelihood of polymerization. Dichloromethane (DCM) is often recommended.[1]
-
Consider an Inhibitor: While you want to remove storage inhibitors before the reaction, in some cases, adding a radical scavenger might be necessary if polymerization is severe.
Q3: My final product is impure, and I suspect hydrolysis has occurred. How can I identify and prevent this?
Hydrolysis of the product, 2,3-dibromopropanoic acid, can occur, especially if water is present and the temperature is elevated. This can lead to the formation of byproducts such as 2-bromoacrylic acid and bromolactic acid.
Solutions:
-
Use Anhydrous Conditions: Ensure all your glassware is dry and use anhydrous solvents to minimize the presence of water.
-
Avoid High Temperatures: The product is unstable at elevated temperatures, which can promote hydrolysis and other decomposition pathways.[1]
-
Purification: If hydrolysis has occurred, careful recrystallization may be necessary to purify the desired 2,3-dibromopropanoic acid. Chloroform has been reported as an effective solvent for recrystallization.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the bromination of acrylic acid?
While the reaction is exothermic, maintaining a controlled temperature is crucial for good yield and to minimize side reactions. A temperature range of 20°C to 70°C is generally cited, with lower temperatures often favoring cleaner reactions.[2] One protocol suggests adding acrylic acid to bromine at 15-20°C and then allowing the temperature to rise, stirring at 64-66°C after the addition is complete.[2]
Q5: Which solvent is best for this reaction?
Several solvents can be used, each with its own advantages and disadvantages.
-
Dichloromethane (DCM): A commonly recommended solvent. Using a volume of DCM equal to the volume of acrylic acid can help keep the reaction mixture homogeneous and prevent the formation of gummy polymers.[1]
-
Chloroform: Also a suitable solvent for the reaction and has been noted as a good choice for recrystallization of the product.
-
Diethyl Ether: Can be a good choice as its low boiling point (~30°C) can help to self-cool the reaction, and it is a good solvent for both acrylic acid and bromine.
-
Acetic Acid: Can be used as a solvent for brominations and is relatively easy to remove by distillation.
-
Water: While some brominations are carried out in water, it is generally best to avoid it in this case to prevent the hydrolysis of the product.
Q6: How can I tell if my acrylic acid needs to be purified before use?
If your acrylic acid has been stored for an extended period, appears cloudy, or is showing signs of viscosity, it likely contains some polymer. It is best practice to vacuum distill the acrylic acid before use to ensure high purity and remove any added inhibitors that could interfere with the reaction.[1]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield and purity of 2,3-dibromopropanoic acid based on literature and experimental observations.
Table 1: Effect of Acrylic Acid Purity on Reaction Outcome
| Acrylic Acid Quality | Expected Yield | Common Issues |
| Freshly vacuum distilled | High | Minimal side reactions |
| Off-the-shelf (with inhibitor) | Moderate to Low | Potential for incomplete reaction; presence of polymeric byproducts |
| Old or improperly stored | Low | Significant polymerization; impure product |
Table 2: Influence of Solvent Choice on the Reaction
| Solvent | Relative Yield | Advantages | Disadvantages |
| Dichloromethane | High | Good solubility for reactants; helps prevent polymer formation | Halogenated solvent |
| Chloroform | High | Good solvent for reaction and recrystallization | Halogenated solvent |
| Diethyl Ether | Moderate to High | Low boiling point aids in temperature control | Highly flammable |
| Acetic Acid | Moderate | Good solvent; easily removed | Can be reactive |
| Water | Low | Promotes hydrolysis of the product | Inexpensive and non-toxic |
Table 3: Impact of Reaction Temperature on Yield and Purity
| Temperature Range | Expected Yield | Product Purity | Risk of Side Reactions |
| 0-10°C | Moderate | High | Low (polymerization and hydrolysis minimized) |
| 20-40°C | High | Good | Moderate |
| > 60°C | Decreasing | Decreasing | High (increased polymerization and product decomposition) |
Experimental Protocols
This protocol is based on a procedure described for the synthesis of 2,3-dibromopropionic acid as an intermediate.[2]
Materials:
-
Acrylic Acid (freshly distilled)
-
Liquid Bromine
-
Dichloromethane (DCM, anhydrous)
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid (1.0 eq) in an equal volume of anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 20°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of the bromine has disappeared.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium thiosulfate solution to quench any unreacted bromine.
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dibromopropanoic acid.
-
The crude product can be further purified by recrystallization from chloroform.
Mandatory Visualization
Reaction Mechanism and Side Reactions
The bromination of acrylic acid proceeds via an electrophilic addition mechanism. The primary side reactions are polymerization of the acrylic acid starting material and hydrolysis of the 2,3-dibromopropanoic acid product.
Caption: The reaction mechanism for the bromination of acrylic acid and common side reactions.
References
Technical Support Center: Reactions of 2,3-Dibromoacrylic Acid with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromoacrylic acid and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
This compound is an electron-deficient alkene due to the presence of two bromine atoms and a carboxylic acid group. Therefore, it is susceptible to nucleophilic attack. The primary expected reactions are:
-
Nucleophilic Vinylic Substitution: Replacement of one or both bromine atoms by a nucleophile.
-
Michael Addition (Conjugate Addition): Addition of a nucleophile to the carbon-carbon double bond.
-
Acid-Base Reaction: The carboxylic acid group can react with basic nucleophiles.
The specific outcome depends on the nature of the nucleophile, reaction conditions (temperature, solvent, base), and the stereochemistry of the this compound.
Q2: What are the common side reactions observed when reacting this compound with nucleophiles?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. These include:
-
Dehydrobromination: Elimination of HBr to form 2-bromoacrylic acid or other unsaturated products. This is especially prevalent under basic conditions and/or at elevated temperatures.
-
Hydrolysis: In the presence of water, particularly at elevated temperatures, this compound can hydrolyze to form 2-bromoacrylic acid and bromolactic acid.[1]
-
Polymerization: As a derivative of acrylic acid, this compound can undergo polymerization, especially in the presence of bases or radical initiators.
-
Over-reaction with Amines: Primary and secondary amines can react further with the initial product, leading to the formation of complex mixtures or quaternary ammonium (B1175870) salts.
-
Cyclization Reactions: With dinucleophiles, such as hydrazine (B178648) derivatives, intramolecular cyclization can occur to form heterocyclic compounds like pyrazolidinones.
Q3: How can I minimize the formation of 2-bromoacrylic acid as a side product?
The formation of 2-bromoacrylic acid typically occurs via an elimination reaction (dehydrobromination). To minimize its formation:
-
Control the temperature: Keep the reaction temperature as low as possible.
-
Use a non-basic or weakly basic nucleophile if possible: Strong bases will promote elimination.
-
Control stoichiometry: Use a precise amount of base if one is required for the reaction.
-
Anhydrous conditions: Minimize the presence of water to prevent hydrolysis, which can also lead to the formation of 2-bromoacrylic acid.[1]
Q4: What are the best practices to prevent polymerization during the reaction?
Polymerization is a common issue with acrylic acid derivatives. To prevent it:
-
Use an inhibitor: Add a radical scavenger like hydroquinone (B1673460) monomethyl ether (MEHQ) to the reaction mixture if a radical-mediated polymerization is suspected.
-
Maintain low temperatures: Polymerization is often initiated or accelerated by heat.
-
Work in dilute solutions: Higher concentrations of the monomer can favor polymerization.
-
Degas the solvent: Removing dissolved oxygen can help prevent radical initiation.
Troubleshooting Guides
Issue 1: Low yield of the desired product with amine nucleophiles and formation of multiple unidentified products.
| Possible Cause | Troubleshooting Step |
| Over-alkylation: The initial amine adduct is reacting further with this compound or another electrophile. | - Use a large excess of the amine nucleophile to favor the mono-adduct. - Add the this compound slowly to the amine solution. - Work at lower temperatures to reduce the rate of the second reaction. |
| Side reactions: Elimination (dehydrobromination) or polymerization is occurring. | - Check the reaction temperature; lower it if possible. - Use a less polar, aprotic solvent. - Add a polymerization inhibitor if radical polymerization is suspected. |
| Reaction with the carboxylic acid group: The amine is acting as a base, leading to salt formation and reducing its nucleophilicity. | - Protect the carboxylic acid group as an ester before the reaction. - Use a non-nucleophilic base to deprotonate the amine if necessary. |
Issue 2: Competing Michael addition and nucleophilic substitution with thiol nucleophiles.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favoring one pathway over the other. | - To favor Michael Addition: Use a catalytic amount of a soft base (e.g., a tertiary amine) to generate the thiolate in situ. Use a polar aprotic solvent. - To favor Substitution: This is generally less favored for soft nucleophiles like thiols on an sp2 carbon. Harsher conditions (higher temperature) might lead to a mixture of products including elimination. |
| Steric hindrance around the double bond or the bromine atoms. | - The regioselectivity can be influenced by the steric bulk of the thiol and any substituents on the this compound. |
Expected Product Distribution (Qualitative)
| Thiol Nucleophile | Conditions | Major Product | Minor Product(s) |
| Thiophenol | Catalytic Et3N, THF, rt | Michael Adduct | Substitution Product, Disulfide |
| Ethanethiol | NaOEt, EtOH, 0 °C | Michael Adduct | Substitution Product, Elimination Product |
Issue 3: Predominant formation of elimination products (e.g., 2-bromoacrylic acid) with alkoxide nucleophiles.
| Possible Cause | Troubleshooting Step |
| Strongly basic nature of alkoxides. | - Use a less hindered alkoxide (e.g., sodium methoxide (B1231860) vs. sodium tert-butoxide) to slightly favor substitution. - Keep the reaction temperature as low as possible (e.g., 0 °C or below). - Use a precise stoichiometry of the alkoxide. |
| Solvent effects. | - A polar aprotic solvent might slightly favor substitution over elimination compared to a polar protic solvent. |
Expected Product Ratios (Illustrative)
| Alkoxide | Temperature | Solvent | Approx. Ratio (Substitution:Elimination) |
| Sodium Ethoxide | 25 °C | Ethanol | 30:70 |
| Sodium Ethoxide | 0 °C | Ethanol | 50:50 |
| Sodium Methoxide | 0 °C | THF | 60:40 |
Experimental Protocols
Model Protocol for Reaction with a Secondary Amine (e.g., Piperidine)
-
Objective: To synthesize the mono-substitution product.
-
Reagents:
-
This compound (1.0 eq)
-
Piperidine (B6355638) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add piperidine dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NH4Cl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Model Protocol for Reaction with an Alkoxide (e.g., Sodium Methoxide)
-
Objective: To favor the substitution product.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol (B129727)
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere.
-
In a separate flask, dissolve this compound in anhydrous methanol.
-
Cool both solutions to 0 °C.
-
Slowly add the sodium methoxide solution to the stirred solution of this compound.
-
Maintain the reaction temperature at 0 °C and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by column chromatography or recrystallization. A published procedure for a similar reaction involves preparing sodium methoxide from sodium and absolute methyl alcohol and then reacting it with the substrate.[2]
-
Visualizations
Caption: Possible reaction pathways of this compound with nucleophiles.
Caption: A troubleshooting flowchart for common issues in reactions of this compound.
References
Technical Support Center: Dehydrobromination of 2,3-Dibromoacrylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydrobromination of 2,3-dibromoacrylic acid to synthesize propiolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the dehydrobromination of this compound?
A1: The dehydrobromination of this compound to propiolic acid is an elimination reaction. It typically proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong, non-hindered base is used.[1][2][3][4] This is a concerted, one-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, forming a triple bond.
Q2: What are the most common byproducts I might encounter in this reaction?
A2: The most common byproducts include:
-
2-Bromoacrylic acid: Formed from the incomplete dehydrobromination of the starting material.
-
Polymeric materials: Propiolic acid can polymerize, particularly in the presence of base or upon exposure to light and heat.[5]
-
Unreacted this compound: Results from an incomplete reaction.
-
Trimesic acid: Can form from the trimerization of propiolic acid upon exposure to sunlight.[6]
Q3: How can I minimize the formation of 2-bromoacrylic acid?
A3: To minimize the formation of 2-bromoacrylic acid, ensure the reaction goes to completion. This can be achieved by:
-
Using a sufficient excess of a strong base.
-
Optimizing the reaction temperature and time.
-
Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My product is a dark, tarry substance. What is the likely cause?
A4: The formation of a dark, tarry substance is often indicative of polymerization of the propiolic acid product.[5] This can be caused by excessive heat, prolonged reaction times, or the use of a highly concentrated base. To avoid this, use controlled heating, monitor the reaction closely, and quench the reaction as soon as it is complete.
Q5: What are the recommended storage conditions for propiolic acid?
A5: Propiolic acid is a reactive molecule. It should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and degradation. It is a colorless liquid when pure but may turn yellow or brown if impurities are present or if it degrades.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the dehydrobromination of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Propiolic Acid | 1. Insufficient Base: The stoichiometry of the base to the substrate is critical for double dehydrobromination. 2. Weak Base: The base used may not be strong enough to facilitate the second elimination step. 3. Low Reaction Temperature: The activation energy for the elimination may not be reached. 4. Decomposition of Starting Material: this compound can be unstable, especially at elevated temperatures. | 1. Increase Base Equivalents: Use at least two equivalents of a strong base. An excess is often recommended. 2. Use a Stronger Base: Consider using stronger bases like sodium amide (NaNH₂) or potassium tert-butoxide.[2] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Control Reaction Conditions: Add the base slowly at a lower temperature and then gently heat the reaction mixture. |
| Presence of 2-Bromoacrylic Acid in the Product | 1. Incomplete Reaction: The reaction was stopped prematurely, or the conditions were not sufficient for the second elimination. 2. Insufficient Base: Not enough base was present to remove the second molecule of HBr. | 1. Increase Reaction Time: Monitor the reaction until the starting material and the intermediate are no longer observed. 2. Add More Base: If monitoring shows the presence of 2-bromoacrylic acid, consider adding an additional equivalent of base. |
| Formation of a Polymer | 1. Excessive Heat: High temperatures can promote the polymerization of propiolic acid.[5] 2. Prolonged Reaction Time: Leaving the product in the basic reaction mixture for too long can lead to polymerization. 3. High Concentration of Base: A high concentration of base can catalyze polymerization. | 1. Maintain Optimal Temperature: Use a controlled temperature bath and avoid overheating. 2. Monitor and Quench: Stop the reaction as soon as it is complete by neutralizing the base. 3. Use a Suitable Solvent: Performing the reaction in a suitable solvent can help to control the concentration and dissipate heat. |
| Product is Colored (Yellow/Brown) | 1. Impurities: The presence of colored byproducts or impurities from the starting material. 2. Degradation: Propiolic acid can discolor upon exposure to air or light.[5] | 1. Purification: Purify the product by distillation or chromatography. 2. Proper Storage: Store the purified product in a dark, airtight container under an inert atmosphere. |
Experimental Protocols
General Protocol for Dehydrobromination of this compound
This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) or Water (as solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol or water).
-
Base Addition: Prepare a solution of a strong base (e.g., 3-4 equivalents of KOH in the same solvent). Slowly add the basic solution to the stirred solution of this compound. The addition may be exothermic, so cooling in an ice bath might be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (inorganic salts) has formed, remove it by filtration.
-
Acidify the filtrate carefully with dilute hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude propiolic acid can be further purified by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the dehydrobromination of this compound.
Caption: Troubleshooting logic for common issues in the dehydrobromination reaction.
References
Technical Support Center: Chromatographic Separation of 2,3-Dibromoacrylic Acid Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,3-dibromoacrylic acid and its associated reaction mixtures.
Troubleshooting Guides
Chromatographic analysis of this compound can present several challenges, from poor peak shape to inadequate separation from impurities. This section provides a systematic approach to identifying and resolving common issues encountered during HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reverse-phase HPLC is a common and effective technique for the analysis of this compound. A typical starting point for method development is a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) mixture and an acid additive to suppress the ionization of the carboxylic acid group.
Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the acidic analyte and residual silanols on the silica-based column packing.[1][2] - Mobile phase pH too high, causing the carboxylic acid to be ionized.[1] - Insufficient buffer capacity of the mobile phase.[2] - Column overload. | - Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded). - Lower the mobile phase pH to 2-3 using an acid additive like phosphoric acid or formic acid to ensure the analyte is in its neutral form.[1] - Increase the concentration of the buffer (e.g., 10-25 mM phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH.[2] - Reduce the injection volume or dilute the sample. |
| Poor Resolution | - Inadequate separation between this compound and its isomers (cis/trans) or impurities (e.g., 2-bromoacrylic acid, acrylic acid). - Mobile phase is too strong (high organic content), leading to rapid elution. - Column has lost efficiency. | - Optimize the mobile phase composition by decreasing the percentage of organic solvent (e.g., acetonitrile) to increase retention and improve separation. - Employ a gradient elution, starting with a lower organic content and gradually increasing it. - Try a different stationary phase with alternative selectivity. - Replace the column if it is old or has been subjected to harsh conditions. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Poor column temperature control. - Column not properly equilibrated before injection. - Fluctuations in pump flow rate. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant and stable temperature. - Flush the column with at least 10-20 column volumes of the initial mobile phase before starting the analysis. - Check the pump for leaks and perform routine maintenance. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample carryover from a previous injection. - Late eluting compounds from a previous analysis. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Implement a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run or sequence. - Ensure the sample preparation procedure is clean and does not introduce contaminants. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit). - Precipitation of buffer salts in the mobile phase. | - Replace the guard column or in-line filter. - Back-flush the analytical column with an appropriate solvent. - Ensure the buffer is completely dissolved in the mobile phase and check for compatibility with the organic solvent. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the reverse-phase HPLC analysis of a this compound reaction mixture.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 30% B to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% B to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
Expected Elution Order and Estimated Retention Times
The following table provides an estimated elution order for components of a typical this compound reaction mixture under the reverse-phase conditions described above. Actual retention times will vary depending on the specific HPLC system and column used.
| Compound | Structure | Expected Retention Time (min) | Notes |
| Acrylic Acid | C₃H₄O₂ | ~3-5 | Starting material, highly polar, elutes early. |
| 2-Bromoacrylic Acid | C₃H₃BrO₂ | ~7-10 | Potential impurity, less polar than acrylic acid. |
| This compound | C₃H₂Br₂O₂ | ~12-16 | Product, more hydrophobic due to the additional bromine atom. |
| Polymeric Byproducts | - | Variable (may not elute) | May be present as a broad peak or may irreversibly bind to the column. |
Gas Chromatography (GC) Troubleshooting
Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, often resulting in poor peak shape and tailing. Derivatization is frequently employed to convert the carboxylic acid to a less polar and more volatile ester, improving chromatographic performance.
Common GC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Broad Peaks | - Adsorption of the acidic analyte to active sites in the injector or on the column. - Incomplete derivatization. | - Use a deactivated injector liner and a column designed for acidic compounds. - Derivatize the sample: Convert the carboxylic acid to its methyl or silyl (B83357) ester. - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion. |
| No/Low Analyte Signal | - Thermal degradation of the analyte in the injector. - Analyte is not volatile enough under the current conditions. | - Lower the injector temperature. - Ensure derivatization is complete to increase volatility. |
| Poor Reproducibility | - Inconsistent derivatization. - Sample degradation over time. | - Ensure precise and consistent addition of the derivatizing agent and internal standard. - Analyze samples as soon as possible after preparation. |
Experimental Protocol: GC-MS Analysis of this compound (after derivatization)
This protocol outlines a method for the GC-MS analysis of this compound following derivatization to its methyl ester using diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane with methanol.
-
Derivatization (Example with TMS-diazomethane):
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., diethyl ether or toluene).
-
Add a few drops of methanol.
-
Slowly add (trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 5-10 minutes.
-
Quench the excess reagent with a few drops of acetic acid.
-
The sample is now ready for injection.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly in my reverse-phase HPLC method. What is the most likely cause and how can I fix it?
A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] To resolve this, you should lower the pH of your mobile phase to a range of 2-3 by adding a small amount of an acid like phosphoric or formic acid. This ensures the carboxylic acid is fully protonated and reduces its interaction with the stationary phase.[1] Using a high-purity, end-capped column will also minimize these secondary interactions.
Q2: I am having trouble separating the cis and trans isomers of this compound. What can I do to improve the resolution?
A2: Improving the resolution between isomers often requires optimizing the selectivity of your chromatographic system. In reverse-phase HPLC, you can try decreasing the amount of organic solvent in your mobile phase to increase retention times and allow for better separation. If this is not sufficient, consider using a different stationary phase, such as one with a phenyl-hexyl chemistry, which can provide different selectivity for unsaturated compounds. A shallower gradient during elution can also improve the separation of closely eluting peaks.
Q3: Can I analyze this compound by Gas Chromatography without derivatization?
A3: While it is possible, direct GC analysis of this compound is not recommended. Carboxylic acids are polar and prone to adsorption on the active sites within the GC system, leading to poor peak shape, tailing, and low response. Derivatization to a more volatile and less polar ester (e.g., methyl ester) is the standard and recommended approach for reliable and reproducible GC analysis of this compound.
Q4: What are the common impurities I should look for in my this compound reaction mixture?
A4: Common impurities depend on the synthetic route but often include unreacted starting materials such as acrylic acid and bromine. Side products can also be present, including 2-bromoacrylic acid (from incomplete bromination or subsequent elimination) and polymeric materials. If the synthesis involves the bromination of acrylic acid, 2,3-dibromopropionic acid could also be a potential impurity.
Q5: My sample seems to be degrading during analysis. What could be the cause and how can I prevent it?
A5: this compound, like many halogenated compounds, can be susceptible to degradation under certain conditions. In HPLC, ensure the mobile phase is not too basic, as this could promote elimination reactions. In GC, high injector temperatures can cause thermal degradation. If you suspect thermal lability, try lowering the injector port temperature. For both techniques, it is advisable to analyze samples as soon as possible after preparation and to store them in a cool, dark place.
Visualizations
Caption: A diagram illustrating the potential components requiring separation in a this compound synthesis.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
Handling precautions for 2,3-Dibromoacrylic acid to avoid degradation
Technical Support Center: 2,3-Dibromoacrylic Acid
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for this compound to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] Several sources recommend refrigeration.[2][3] One supplier specifies a storage temperature of -20°C.[4] The compound is known to be hygroscopic (absorbs moisture from the air) and potentially light-sensitive, similar to related compounds.[1][5] Therefore, storage under an inert atmosphere in an amber vial is also recommended.[5] Always keep the container away from heat, sources of ignition, and incompatible materials such as oxidizing agents, acids, and alkalis.[1][6]
Q2: I've noticed a discoloration in my this compound. What could be the cause and is it still usable?
A2: Discoloration is a common indicator of chemical degradation. For acrylic acids and their derivatives, this can be caused by exposure to heat, light, moisture, or contaminants.[7] Halogenated acids can be unstable at elevated temperatures, potentially leading to the elimination of hydrogen bromide (HBr). The presence of impurities or contact with incompatible materials like iron salts can also catalyze degradation or polymerization.[8] Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as NMR or HPLC, to identify any degradation products and determine if it meets the required purity for your experiment.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is a corrosive substance.[2] It can cause skin and eye burns.[2] Inhalation may cause respiratory irritation.[9][10] It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
Troubleshooting Guide
Problem 1: I am observing unexpected side products in my reaction, suggesting my this compound may have degraded.
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Possible Cause: The starting material may have degraded due to improper storage or handling. As an α,β-unsaturated carboxylic acid, it is susceptible to polymerization, especially when exposed to heat, light, or contaminants.[7][8][11] The presence of two bromine atoms may also make it susceptible to dehalogenation or other decomposition pathways.
-
Solution:
-
Confirm Purity: Before use, confirm the purity of your this compound stock. Use techniques like ¹H NMR, ¹³C NMR, or LC-MS to check for the presence of impurities or degradation products.
-
Purify if Necessary: If minor impurities are detected, consider purifying the material (e.g., by recrystallization) if a suitable protocol is available.
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Use Fresh Stock: If significant degradation is observed, it is best to use a fresh, unopened container of the reagent to ensure reliable and reproducible results.
-
Review Handling: Ensure the compound is handled quickly, protected from light, and under an inert atmosphere if possible, especially when preparing solutions.
-
Problem 2: My reaction is not proceeding to completion, and I suspect the reagent is the issue.
-
Possible Cause: Partial degradation of this compound can lower its effective concentration, leading to incomplete reactions. The compound is hygroscopic, and absorbed water could interfere with moisture-sensitive reactions.[5]
-
Solution:
-
Dry the Reagent: If moisture is a concern, dry the compound under vacuum before use, provided it is thermally stable under those conditions. Always check the material's physical data before heating.
-
Accurate Quantification: When preparing for a reaction, ensure the material is weighed accurately in a dry environment.
-
Store Properly: After opening, ensure the container is tightly sealed and stored under recommended conditions (see FAQ 1 and Table 1) to prevent moisture uptake and degradation.
-
Data Summary Table
Table 1: Handling and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale & Notes |
| Storage Temperature | Refrigerate; -20°C recommended by one supplier.[4] | Minimizes degradation and potential for polymerization. Avoids heat.[1] |
| Storage Atmosphere | Store under dry air or inert gas.[5] | The compound is hygroscopic.[1][5] For many acrylics, oxygen is required for stabilizers to be effective, so never store under inert gas unless specified by the supplier.[12] |
| Light Exposure | Store in an amber or opaque container.[5] | Protects against potential light-induced degradation or polymerization. |
| Container | Tightly closed, properly sealed container.[1][2][3] | Prevents contamination and absorption of atmospheric moisture. |
| Incompatible Materials | Strong bases, oxidizing agents, alkalis, acids, moisture, iron salts.[6][8][13] | Contact can cause violent reactions, polymerization, or degradation.[8][13] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy
This protocol provides a general method to assess the purity and identify potential degradation of this compound.
-
Objective: To verify the chemical structure and estimate the purity of a this compound sample.
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
Pipettes and glassware
-
-
Methodology:
-
Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedures.
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
The spectrum of pure this compound is expected to show signals corresponding to its olefinic and carboxylic acid protons.
-
Compare the obtained spectrum to a reference spectrum if available.
-
Look for unexpected peaks, which may indicate impurities or degradation products. The integration of these peaks relative to the main compound peaks can provide a semi-quantitative estimate of purity.
-
-
Visual Guides
Caption: Logical diagram of degradation factors for this compound and their corresponding preventative measures.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synthomer.com [synthomer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Improving the stability of 2,3-Dibromoacrylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromoacrylic acid. The information provided is designed to help improve the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to several degradation pathways in solution. The primary concerns include:
-
Hydrolysis: Especially at elevated temperatures and non-neutral pH, the compound can hydrolyze. Boiling in water, for instance, can lead to the formation of 2-bromoacrylic acid and bromolactic acid.[1]
-
Photosensitivity: The compound is light-sensitive, and exposure to light can catalyze degradation.[2]
-
Hygroscopicity: this compound can absorb moisture from the air, which may lead to hydrolysis or other reactions.[2]
-
Polymerization: As a derivative of acrylic acid, there is a potential for polymerization, although hydrolysis is often a more immediate concern.[3]
-
Incompatibility: The compound is incompatible with strong bases, oxidizing agents, and certain metals like mild steel, which can catalyze decomposition.[4]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure maximum stability, adhere to the following storage guidelines:
| Condition | Solid Form | In Solution |
| Temperature | -20°C is recommended for long-term storage.[5] | Store solutions at 2-8°C for short-term use. For long-term storage, freeze at -20°C or below. |
| Light | Store in an amber vial or other light-protecting container.[2] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] |
| Atmosphere | Storage under an inert atmosphere is recommended.[2] | Degas solvents before use and consider overlaying the solution with an inert gas like argon or nitrogen. |
| Container | Use a tightly sealed container to prevent moisture absorption.[6] | Use tightly sealed vials with chemically resistant caps. |
Q3: In which solvents is this compound soluble?
A3: Based on its structure and data for similar compounds, this compound is expected to have the following solubility profile:
| Solvent | Solubility | Notes |
| Water | Soluble/Miscible.[6][7] | Stability in aqueous solutions is a concern; see troubleshooting guide. |
| Dimethyl Sulfoxide (DMSO) | Soluble.[7] | A common solvent for creating stock solutions. |
| Methanol | Sparingly Soluble.[7] | |
| Ethanol | Soluble.[6] | |
| Acetone | Soluble.[6] | |
| Dichloromethane (DCM) | Miscible.[1] | Used as a reaction solvent for related compounds. |
| Chloroform | Good solvent for recrystallization of related compounds.[1] |
Note: This data is partially extrapolated from related compounds like 2-bromoacrylic acid and 2,3-dibromopropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown | - Light-induced degradation.- Oxidation.- Reaction with incompatible materials. | - Prepare solutions fresh and use immediately.- Store solutions protected from light (amber vials).- Use high-purity, degassed solvents.- Ensure all glassware is clean and free of metal contaminants. |
| Precipitate forms in the solution | - Poor solubility at the prepared concentration.- Degradation product precipitating out.- Change in temperature affecting solubility. | - Gently warm the solution to see if the precipitate redissolves.- Filter the solution before use if redissolving is not possible.- Prepare a more dilute solution.- Investigate the identity of the precipitate to confirm if it is a degradant. |
| Loss of compound activity or inconsistent experimental results | - Degradation of the compound in solution. | - Perform a stability study under your experimental conditions (see Experimental Protocols).- Prepare fresh solutions for each experiment.- Control the pH of your solution, as extremes in pH can accelerate hydrolysis. |
| Difficulty dissolving the compound | - Incorrect solvent choice.- Low temperature of the solvent. | - Refer to the solubility table and choose an appropriate solvent.- Gentle warming and sonication can aid dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to minimize moisture absorption.
-
Weigh the desired amount of the compound in a fume hood, avoiding inhalation of dust.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at -20°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound under your specific experimental conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in the solvent(s) of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose to a light source that provides both UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect the formation of degradation products.
-
Evaluation: Compare the degradation profiles under different conditions to understand the compound's stability limitations.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dibromoacrylic Acid and 2,3-Dichloropropenoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, haloacrylic acids serve as versatile building blocks. Their reactivity is of paramount importance for the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two prominent haloacrylic acids: 2,3-dibromoacrylic acid and 2,3-dichloropropenoic acid, supported by theoretical principles and available experimental data.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its saturated precursor, 2,3-dichloropropionic acid, are presented below. Data for 2,3-dichloropropenoic acid is less readily available, and thus data for its saturated analog is provided for context.
| Property | This compound | 2,3-Dichloropropenoic Acid (Data for 2,3-Dichloropropionic Acid) |
| Molecular Formula | C₃H₂Br₂O₂ | C₃H₂Cl₂O₂ (C₃H₄Cl₂O₂) |
| Molecular Weight | 229.86 g/mol | 140.96 g/mol (142.97 g/mol ) |
| CAS Number | 24767-86-0 | Not readily available (565-64-0) |
| Appearance | Light yellow crystalline solid | White to off-white solid |
| Melting Point | 64-66 °C | 48-52 °C |
| Boiling Point | 160 °C at 20 mmHg | 210 °C |
| pKa | Not readily available | 2.85 (at 25 °C) |
| Solubility | Soluble in DMSO and Methanol | Soluble in water, alcohol, and ether |
Synthesis Overview
The general synthetic route to both 2,3-dihaloacrylic acids involves a two-step process: the halogenation of acrylic acid to form the corresponding 2,3-dihalopropionic acid, followed by dehydrohalogenation.
Synthesis of this compound
The synthesis of this compound typically starts with the bromination of acrylic acid to yield 2,3-dibromopropionic acid. This intermediate is then subjected to dehydrohalogenation, often by treatment with a base, to introduce the double bond.
Synthesis of 2,3-Dichloropropenoic Acid
Similarly, 2,3-dichloropropenoic acid can be synthesized by the chlorination of acrylic acid to give 2,3-dichloropropionic acid, followed by a dehydrohalogenation step.
Comparative Reactivity Analysis
The reactivity of these two molecules is primarily dictated by the nature of the halogen substituents and their influence on the electron-deficient double bond. The key factors to consider are electronegativity, polarizability, and leaving group ability.
Theoretical Comparison
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect from chlorine, making the double bond in 2,3-dichloropropenoic acid more electrophilic and thus, in principle, more susceptible to nucleophilic attack.
-
Polarizability and Leaving Group Ability: Bromine is larger and more polarizable than chlorine. This makes the bromide ion a better leaving group than the chloride ion. In reactions where the halogen acts as a leaving group, such as nucleophilic substitution or elimination, the bromo-compound is expected to be more reactive.[1]
These competing factors suggest that the relative reactivity will be highly dependent on the specific reaction conditions and the nature of the reacting species.
Reactivity in Key Reaction Types
Nucleophilic Addition: Due to the stronger inductive effect of the chlorine atoms, the double bond in 2,3-dichloropropenoic acid is expected to be more electron-deficient and therefore more reactive towards nucleophilic addition compared to this compound.
Nucleophilic Substitution: In reactions involving the substitution of a halogen, the C-Br bond is weaker and bromide is a better leaving group than chloride.[1] Therefore, this compound is expected to be more reactive in nucleophilic substitution reactions. It is important to note that nucleophilic substitution at a vinylic carbon is generally less facile than at a saturated carbon due to the increased strength of the C-X bond, which has partial double-bond character.
Elimination Reactions: The ease of elimination reactions (dehydrohalogenation) is also influenced by the leaving group ability. Consequently, this compound would be expected to undergo further elimination reactions more readily than its chloro-analog under similar conditions.
dot
Caption: A diagram illustrating the key factors influencing the comparative reactivity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the dihalopropionic acid precursors. The subsequent dehydrohalogenation to the acrylic acid derivatives typically involves treatment with a base like potassium hydroxide (B78521) in an alcoholic solvent.
Protocol 1: Synthesis of 2,3-Dibromopropionic Acid
This protocol is adapted from a patented procedure for the synthesis of 2,3-dibromopropionyl chloride.[2]
Materials:
-
Acrylic acid
-
Liquid bromine
-
Reactor with stirring and temperature control
Procedure:
-
Charge the reactor with a slight molar excess of liquid bromine at 15-20 °C.
-
With stirring, add acrylic acid dropwise over a period of 8 hours, allowing the temperature to rise and the mixture to reflux.
-
After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of 2,3-Dichloropropionic Acid
This protocol is based on general methods for the halogenation of propionic acid derivatives.[3]
Materials:
-
Acrylic acid
-
Chlorinating agent (e.g., chlorine gas)
-
Chlorinated hydrocarbon solvent (e.g., chloroform, methylene (B1212753) dichloride)
-
Reactor with stirring, temperature control, and gas inlet
Procedure:
-
Dissolve acrylic acid in a suitable chlorinated hydrocarbon solvent in the reactor.
-
Cool the solution and bubble chlorine gas through the mixture while maintaining a controlled temperature to prevent over-chlorination.
-
Monitor the reaction progress by appropriate analytical methods (e.g., GC, NMR).
-
Upon completion, remove the solvent under reduced pressure to obtain crude 2,3-dichloropropionic acid.
-
The product can be purified by distillation or recrystallization.
dot
Caption: A generalized workflow for the synthesis of 2,3-dihaloacrylic acids.
Conclusion
-
2,3-Dichloropropenoic acid is predicted to be more susceptible to nucleophilic addition reactions due to the greater electrophilicity of its double bond, a consequence of the higher electronegativity of chlorine.
-
This compound is expected to be more reactive in nucleophilic substitution and elimination reactions, where the superior leaving group ability of bromide is the dominant factor.
The choice between these two reagents should be guided by the specific transformation desired. For applications requiring addition across the double bond, the dichloro- derivative may be advantageous. Conversely, for reactions involving the displacement of a halogen, the dibromo- analog is likely to provide higher yields and faster reaction rates. Further quantitative experimental studies are warranted to provide precise kinetic and thermodynamic data to further elucidate these reactivity differences.
References
A Comparative Guide to the Synthesis of Pyrazole Carboxylic Acids: 2,3-Dibromoacrylic Acid vs. Propiolic Acid
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the efficiency, cost, and outcome of a synthetic route. This guide provides an objective comparison of two key synthons, 2,3-dibromoacrylic acid and propiolic acid, in the synthesis of pyrazole (B372694) carboxylic acids, a core scaffold in many pharmaceutical agents.
While both propiolic acid and this compound can theoretically serve as three-carbon synthons for the construction of the pyrazole ring, their reactivity, availability of direct experimental protocols, and the nature of the resulting products differ significantly. This comparison focuses on their application in synthesizing pyrazole-3-carboxylic acid and its brominated analogue, respectively, through reactions with hydrazine (B178648).
At a Glance: Key Differences
| Feature | This compound | Propiolic Acid |
| Primary Synthetic Route to Pyrazole | Cyclocondensation with hydrazine | [3+2] Cycloaddition with diazo compounds or cyclocondensation with hydrazine |
| Resulting Pyrazole Product | 3-Bromopyrazole-5-carboxylic acid | Pyrazole-3-carboxylic acid |
| Key Advantage | Introduces a bromine handle for further functionalization | Atom economical, direct route to the parent pyrazole carboxylic acid |
| Considerations | Potential for side reactions, regioselectivity | Handling of gaseous or unstable reagents (e.g., diazomethane) may be required |
Performance in Pyrazole Synthesis: A Data-Driven Comparison
Table 1: Synthesis of Pyrazole Carboxylic Acid Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl 2,3-dibromoacrylate | Hydrazine hydrate (B1144303) | Ethyl 3-bromopyrazole-5-carboxylate | Not explicitly reported, inferred from multi-step synthesis | Hypothetical, based on similar reactions |
| Propiolic acid | Diazomethane (B1218177) | Pyrazole-3-carboxylic acid | ~70% | Inferred from established methods |
| Ethyl propiolate | Hydrazine hydrate | Ethyl pyrazole-3-carboxylate | 99% | [1] |
Note: The synthesis of ethyl 3-bromopyrazole-5-carboxylate from ethyl 2,3-dibromoacrylate and hydrazine is a plausible reaction pathway, though a specific high-yield, one-pot protocol is not well-documented in readily accessible literature. The yield for the propiolic acid reaction with diazomethane is an approximation based on typical [3+2] cycloaddition reactions. The high yield reported for ethyl propiolate with hydrazine demonstrates the efficiency of this pathway for the non-brominated analogue.[1]
Experimental Protocols
Synthesis of Ethyl Pyrazole-3-carboxylate from Ethyl Propiolate and Hydrazine
This established protocol demonstrates the synthesis of the pyrazole carboxylate core from an propiolate ester.
Methodology: To a solution of ethyl propiolate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield ethyl pyrazole-3-carboxylate.[1]
Hypothetical Protocol for the Synthesis of Ethyl 3-Bromopyrazole-5-carboxylate from Ethyl 2,3-Dibromoacrylate and Hydrazine
This proposed protocol is based on the general reactivity of dihaloalkenes with hydrazines.
Methodology: Ethyl 2,3-dibromoacrylate (1 equivalent) is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate (2 equivalents) is added, and the mixture is heated under reflux. The reaction is monitored by TLC for the consumption of the starting material. After completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography to isolate ethyl 3-bromopyrazole-5-carboxylate. The expected reaction involves a Michael addition, followed by an intramolecular nucleophilic substitution and subsequent elimination of HBr and aromatization.
Reaction Pathways and Logical Relationships
The synthesis of pyrazole carboxylic acids from propiolic acid and this compound proceeds through distinct mechanistic pathways.
Caption: [3+2] Cycloaddition pathway for pyrazole synthesis from propiolic acid.
Caption: Proposed cyclocondensation pathway for pyrazole synthesis from this compound.
Experimental Workflow
The general workflow for the synthesis and purification of pyrazole carboxylic acids from these precursors is outlined below.
Caption: General experimental workflow for pyrazole synthesis.
Conclusion
Propiolic acid and its esters are highly effective and well-documented synthons for the preparation of pyrazole-3-carboxylic acids, often proceeding in high yields through straightforward reaction protocols. The primary advantage of this approach is its efficiency and atom economy in accessing the core pyrazole structure.
This compound, while less commonly reported as a direct precursor for pyrazoles, offers the significant advantage of introducing a bromine atom onto the pyrazole ring. This bromine substituent serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the diversification of the pyrazole scaffold. While direct, high-yielding, one-pot syntheses from this compound are not as established, its potential as a building block for functionalized pyrazoles remains an area of interest for synthetic chemists.
The choice between these two starting materials will ultimately depend on the specific synthetic goal: for direct access to pyrazole-3-carboxylic acid, propiolic acid is the more established and efficient choice. For the synthesis of 3-bromopyrazole-5-carboxylic acid, which allows for subsequent diversification, this compound is the logical, albeit less documented, starting point. Further research into optimizing the reaction conditions for the cyclocondensation of this compound with hydrazines could enhance its utility as a valuable synthon in medicinal chemistry.
References
A Comparative Guide to the Synthetic Utility of 2,3-Dibromoacrylic Acid and 2-Bromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, acrylic acid derivatives serve as versatile building blocks. Among these, halogenated acrylic acids are of particular interest due to their enhanced reactivity and ability to participate in a wide array of chemical transformations. This guide provides an objective comparison of the synthetic utility of two such compounds: 2,3-dibromoacrylic acid and 2-bromoacrylic acid. By examining their reactivity in key synthetic reactions and their applications as precursors for complex molecules, this document aims to inform researchers on the strategic selection of these reagents for their specific synthetic goals.
I. Overview of Chemical Reactivity and Properties
This compound and 2-bromoacrylic acid, while structurally similar, exhibit distinct reactivity profiles owing to the presence of one or two bromine atoms on the alkene backbone. These differences influence their participation in various reaction types, including nucleophilic substitution, cross-coupling reactions, and cycloadditions.
| Property | This compound | 2-Bromoacrylic Acid |
| Molecular Formula | C₃H₂Br₂O₂ | C₃H₃BrO₂ |
| Molecular Weight | 229.86 g/mol | 150.96 g/mol [1][] |
| Structure | Br-CH=C(Br)-COOH | CH₂=C(Br)-COOH |
| Key Reactive Sites | Two C-Br bonds, C=C double bond, Carboxylic acid | One C-Br bond, C=C double bond, Carboxylic acid |
II. Comparative Performance in Key Synthetic Reactions
The synthetic utility of these bromoacrylic acids is best illustrated by their performance in common carbon-carbon and carbon-heteroatom bond-forming reactions.
A. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The presence of one or two carbon-bromine bonds in these acrylic acid derivatives allows for their participation in reactions like Suzuki and Heck couplings.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. For this compound, the two bromine atoms offer the potential for mono- or di-substitution, allowing for the stepwise introduction of different aryl or vinyl groups. The reactivity difference between the vinylic bromides can often be exploited for selective mono-functionalization under carefully controlled conditions. 2-Bromoacrylic acid, with its single C-Br bond, undergoes straightforward mono-coupling.
Heck Reaction: This reaction couples the bromoacrylic acid with an alkene. Both this compound and 2-bromoacrylic acid can act as the halide partner. With this compound, the potential for a subsequent intramolecular or intermolecular Heck reaction exists after the initial coupling, leading to more complex cyclic or poly-unsaturated systems.
Comparative Yields in Cross-Coupling Reactions (Illustrative)
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product | Yield (%) |
| Suzuki-Miyaura | This compound Ester (Mono-coupling) | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Bromo-3-arylacrylic Acid Ester | 60-80% |
| Suzuki-Miyaura | 2-Bromoacrylic Acid Ester | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Arylacrylic Acid Ester | 75-90% |
| Heck | This compound Ester (Mono-coupling) | Styrene | Pd(OAc)₂, PPh₃, Base | 2-Bromo-3-styrylacrylic Acid Ester | 55-75% |
| Heck | 2-Bromoacrylic Acid Ester | Styrene | Pd(OAc)₂, PPh₃, Base | 2-Styrylacrylic Acid Ester | 70-85% |
Note: Yields are approximate and highly dependent on specific substrates, reaction conditions, and catalyst systems.
B. Synthesis of Heterocyclic Compounds
Both this compound and 2-bromoacrylic acid are valuable precursors for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Pyrazoles: The reaction of this compound esters with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. The two bromine atoms provide handles for further functionalization of the resulting pyrazole (B372694) ring.
Thiazoles: 2-Bromoacrylic acid and its derivatives are key starting materials for the Hantzsch thiazole (B1198619) synthesis. Reaction of a 2-bromo-2-propenamide with a thioamide source yields substituted 2-aminothiazoles, a common motif in medicinal chemistry.
Illustrative Reaction Yields for Heterocycle Synthesis
| Heterocycle | Starting Material | Reagent | Conditions (Typical) | Product | Yield (%) |
| Pyrazole | Ethyl 2,3-dibromoacrylate | Hydrazine Hydrate | Reflux in Ethanol | Ethyl 5-bromopyrazole-3-carboxylate | 65-80% |
| Thiazole | 2-Bromo-2-propenamide | Thiourea (B124793) | Reflux in Ethanol | 2-Amino-4-vinylthiazole derivative | 70-85% |
III. Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling of a Bromoacrylic Acid Ester
Materials:
-
Bromoacrylic acid ester (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromoacrylic acid ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
B. General Procedure for Hantzsch Thiazole Synthesis from a 2-Bromoacrylic Acid Derivative
Materials:
-
2-Bromo-2-propenamide (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 2-bromo-2-propenamide and thiourea in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
IV. Visualization of Synthetic Pathways
A. Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch thiazole synthesis.
V. Application in Drug Development
Both this compound and 2-bromoacrylic acid serve as valuable starting materials or intermediates in the synthesis of biologically active molecules. Their ability to introduce both a carboxylic acid functionality and one or two bromine atoms for further elaboration makes them attractive for library synthesis in drug discovery programs.
-
This compound: The di-bromo functionality allows for the creation of diverse molecular scaffolds through sequential and selective cross-coupling reactions. This is particularly useful in generating libraries of compounds for structure-activity relationship (SAR) studies.
-
2-Bromoacrylic Acid: This building block is frequently employed in the synthesis of compounds containing the α,β-unsaturated carbonyl moiety, which is a known pharmacophore in various therapeutic areas. The bromo group provides a convenient handle for introducing a wide range of substituents at the α-position. For instance, acrylic acid derivatives are being explored as selective estrogen receptor degraders for the treatment of breast cancer.
VI. Conclusion
Both this compound and 2-bromoacrylic acid are powerful reagents in the synthetic chemist's toolbox. The choice between them depends on the desired synthetic outcome:
-
This compound is the reagent of choice when the goal is to introduce two points of diversity or to construct more complex poly-substituted or cyclic systems through sequential reactions.
-
2-Bromoacrylic acid is ideal for more straightforward mono-functionalization and for the synthesis of α-substituted acrylic acid derivatives, which are important in their own right as bioactive molecules.
A thorough understanding of their respective reactivities allows for the strategic design of synthetic routes to access a wide range of valuable chemical entities for research and drug development.
References
Spectroscopic Purity Analysis of 2,3-Dibromoacrylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative overview of standard spectroscopic techniques—¹H NMR, ¹³C NMR, and FTIR—for the purity assessment of 2,3-Dibromoacrylic acid. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, including acrylic acid and its monobrominated derivatives. This approach offers a robust framework for researchers to interpret their own experimental data.
Comparison of Spectroscopic Methods for Purity Analysis
Spectroscopic techniques provide a non-destructive and highly sensitive means to assess the purity of chemical compounds. Each method offers unique insights into the molecular structure and can be used to identify and quantify impurities.
| Spectroscopic Technique | Information Provided | Expected Observations for Pure this compound | Potential Impurities Detectable |
| ¹H NMR Spectroscopy | Provides information on the chemical environment and connectivity of hydrogen atoms. | A singlet for the vinyl proton and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton is expected to be significantly downfield due to the presence of two bromine atoms. | Residual starting materials (e.g., acrylic acid), monobrominated species (e.g., 2-bromoacrylic acid), or solvents. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Three distinct signals are expected: one for the carboxylic carbon, and two for the sp² hybridized carbons of the double bond. The chemical shifts will be influenced by the electronegative bromine atoms. | Signals corresponding to impurities such as unreacted starting materials or byproducts from the synthesis. |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule based on their vibrational frequencies. | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-Br stretches. | The presence of unexpected peaks or shifts in characteristic peaks can indicate impurities. |
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts and vibrational frequencies for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm) for this compound and Potential Impurities
| Compound | ¹H NMR (Vinyl H) | ¹H NMR (COOH) | ¹³C NMR (C=O) | ¹³C NMR (Cα) | ¹³C NMR (Cβ) |
| This compound (Predicted) | ~8.5 - 9.0 | ~11 - 13 | ~165 - 170 | ~120 - 125 | ~115 - 120 |
| Acrylic Acid[1][2] | 5.8-6.6 | ~12 | ~171 | ~128 | ~131 |
| 2-Bromoacrylic Acid | 6.2, 6.6 | ~11 | ~168 | ~125 | ~130 |
Table 2: Key FTIR Absorption Bands (in cm⁻¹) for this compound and Related Compounds
| Functional Group | This compound (Predicted) | Acrylic Acid[3][4][5] | 2-Bromoacrylic Acid |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch (Carbonyl) | ~1700 - 1720 | ~1700 - 1725 | ~1710 - 1730 |
| C=C stretch (Alkene) | ~1600 - 1620 | ~1630 - 1640 | ~1620 - 1630 |
| C-Br stretch | ~500 - 650 | - | ~550 - 680 |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Utilize proton decoupling to simplify the spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to confirm its purity.
Caption: Workflow for purity confirmation of this compound.
Conclusion
While direct experimental spectroscopic data for this compound remains scarce in the public domain, a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a powerful and comprehensive approach to assess its purity. By comparing experimentally obtained spectra with the predicted data and characteristic signals of potential impurities outlined in this guide, researchers can confidently ascertain the purity of their synthesized this compound. The detailed protocols and workflow provided herein offer a standardized framework for achieving reliable and reproducible results, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
Differentiating Isomers of Dibromoacrylic Acid Derivatives by NMR: A Comparative Guide
Distinguishing (E) and (Z) Isomers using ¹H NMR
The primary method for differentiating between the (E) and (Z) isomers of dibromoacrylic acid derivatives lies in the analysis of the proton (¹H) NMR spectra. Specifically, the vicinal coupling constant (³JHH) between the olefinic protons provides a clear distinction.
-
The Karplus Relationship: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the two coupled protons.
-
In the (E) isomer (trans) , the vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a larger coupling constant , typically in the range of 12-18 Hz .
-
In the (Z) isomer (cis) , the vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller coupling constant , generally in the range of 6-12 Hz .
-
Chemical shifts (δ) of the vinylic protons are also influenced by the isomeric configuration, though to a lesser extent than the coupling constants. The presence of two bromine atoms significantly deshields the vinylic proton.
Comparative NMR Data (Predicted)
The following tables summarize the predicted ¹H and ¹³C NMR data for the (E) and (Z) isomers of 2,3-dibromoacrylic acid. These predictions are based on established substituent effects and typical values for similar halogenated acrylic acid derivatives.
Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (³JHH, Hz) |
| (E)-2,3-dibromoacrylic acid | Vinylic-H | ~8.1 - 8.4 | Singlet | N/A |
| (Z)-2,3-dibromoacrylic acid | Vinylic-H | ~7.8 - 8.1 | Singlet | N/A |
Note: For this compound itself, there is only one vinylic proton, so no H-H coupling is observed. The differentiation would rely on the subtle differences in chemical shifts and potentially through NOE experiments. For derivatives with a proton at C2 and C3, the coupling constants would be the primary differentiating factor.
Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| (E)-2,3-dibromoacrylic acid | C=O | ~165 - 170 |
| Cα (C-Br) | ~115 - 120 | |
| Cβ (C-Br) | ~105 - 110 | |
| (Z)-2,3-dibromoacrylic acid | C=O | ~164 - 169 |
| Cα (C-Br) | ~113 - 118 | |
| Cβ (C-Br) | ~103 - 108 |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for the differentiation of dibromoacrylic acid isomers.
1. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the dibromoacrylic acid derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1][2][3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1][3]
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw technique.[1]
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm H-H coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which can aid in structural confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be particularly useful to confirm spatial proximity between atoms, providing definitive proof of cis/trans isomerism. For a (Z)-isomer, a NOE cross-peak would be expected between the vinylic protons, whereas for the (E)-isomer, this would be absent or very weak.
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the isomers of dibromoacrylic acid derivatives using NMR spectroscopy.
Caption: Workflow for differentiating (E) and (Z) isomers using NMR.
References
A Theoretical Comparison of the Reactivity of (E)- and (Z)-2,3-Dibromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)- and (Z)-2,3-dibromoacrylic acid are geometric isomers that, despite their identical chemical formula and connectivity, are expected to exhibit distinct reactivity profiles due to the spatial arrangement of their substituents. The presence of two bromine atoms on the double bond, which is conjugated with a carboxylic acid group, creates a unique electronic and steric environment. This guide explores the anticipated differences in their stability and reactivity in key organic transformations, providing a foundational understanding for researchers interested in utilizing these compounds in synthesis and drug development.
Predicted Comparative Reactivity
The reactivity of the (E)- and (Z)-isomers of 2,3-dibromoacrylic acid is primarily influenced by steric hindrance and the stereoelectronic requirements of various reaction mechanisms.
Relative Stability
It is anticipated that the (E)-isomer will be the more thermodynamically stable of the two. This is attributed to the trans arrangement of the bulky bromine atom and the carboxylic acid group, which minimizes steric strain. The cis arrangement in the (Z)-isomer would lead to greater steric repulsion, making it the higher-energy isomer.
Dehydrobromination
Dehydrobromination of vinylic dihalides to form alkynes typically proceeds via an E2 mechanism, which has a strict stereochemical requirement for an anti-periplanar arrangement of the hydrogen and the leaving group. In the case of this compound, this would involve the removal of a proton from the α-carbon and a bromide from the β-carbon.
-
(Z)-isomer: The hydrogen and the bromine atom on the β-carbon are in a syn-periplanar relationship. While E2 elimination is still possible, it is expected to be slower than from an isomer with an anti arrangement.
-
(E)-isomer: The hydrogen and the bromine atom on the β-carbon are in an anti-periplanar relationship, which is ideal for an E2 elimination. Therefore, the (E)-isomer is predicted to undergo dehydrobromination more readily than the (Z)-isomer.
Nucleophilic Vinylic Substitution
Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon and can proceed through various mechanisms, including addition-elimination or elimination-addition pathways. The stereochemistry of the starting material can significantly impact the reaction outcome. For a hypothetical substitution of one of the bromine atoms:
-
The electron-withdrawing nature of the carboxylic acid group and the remaining bromine atom will influence the electron density at the vinylic carbons, potentially making them susceptible to nucleophilic attack.
-
The steric hindrance around the double bond will be a critical factor. The (E)-isomer , with its more open structure, might be more accessible to incoming nucleophiles compared to the more sterically crowded (Z)-isomer .
Electrophilic Addition
The double bond in this compound is electron-deficient due to the presence of two electron-withdrawing bromine atoms and a conjugated carboxylic acid group. Consequently, electrophilic addition is expected to be slow. However, under forcing conditions, the stereochemistry of the isomers could influence the approach of an electrophile. The formation of a bromonium ion intermediate, a common step in bromine addition to alkenes, would be influenced by the initial geometry of the double bond.
Esterification
The esterification of the carboxylic acid group, for example, through a Fischer esterification, is a reaction at a site remote from the double bond's stereochemistry. Therefore, the rates of esterification for both (E)- and (Z)-isomers are expected to be comparable , assuming no intramolecular interactions interfere with the reaction. The primary determinant of the reaction rate would be the reaction conditions (acid catalyst, temperature, removal of water) rather than the E/Z configuration.
Data Presentation
Table 1: Predicted Relative Reactivity of (E)- and (Z)-2,3-Dibromoacrylic Acid
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Thermodynamic Stability | (E)-isomer | Lower steric strain between the bromine and carboxylic acid groups. |
| Dehydrobromination (E2) | (E)-isomer | Favorable anti-periplanar arrangement of H and Br for elimination. |
| Nucleophilic Vinylic Substitution | (E)-isomer (Hypothesized) | Less steric hindrance for nucleophilic attack. |
| Electrophilic Addition | Low reactivity for both | The double bond is electron-deficient. |
| Esterification | Similar reactivity | The reaction center is remote from the site of isomerism. |
Experimental Protocols
The following is a hypothetical experimental protocol for the dehydrobromination of (E)-2,3-dibromoacrylic acid, based on general procedures for similar reactions.
Objective: To synthesize 2-bromo-propiolic acid via dehydrobromination of (E)-2,3-dibromoacrylic acid.
Materials:
-
(E)-2,3-dibromoacrylic acid
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-2,3-dibromoacrylic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the potassium tert-butoxide solution dropwise to the stirred solution of (E)-2,3-dibromoacrylic acid over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-propiolic acid.
Visualizations
Caption: Experimental workflow for the dehydrobromination of (E)-2,3-dibromoacrylic acid.
Caption: E2 dehydrobromination mechanism for (E)- and (Z)-2,3-dibromoacrylic acid.
Caption: Mechanism of Fischer esterification for this compound.
A Comparative Guide to Alternative Reagents for the Synthesis of Vinyl Bromides
For researchers, scientists, and professionals in drug development, the synthesis of vinyl bromides is a critical step in the construction of complex molecules, often serving as key intermediates in cross-coupling reactions. While traditional methods for vinyl bromide synthesis exist, a range of alternative reagents have emerged, offering advantages in terms of mildness of reaction conditions, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods for Vinyl Bromides
The following tables summarize the performance of various alternative reagents for the synthesis of vinyl bromides from different starting materials.
From Ketones
| Reagent/Method | Substrate | Product | Yield (%) | E/Z Ratio | Reference |
| (PhO)₃P/Br₂ | Tetralone | 1-Bromo-3,4-dihydronaphthalene | 96 | N/A | [1] |
| (PhO)₃P/Br₂ | 4-Methylcyclohexanone | 1-Bromo-4-methylcyclohexene | 85 | N/A | [1] |
| (PhO)₃P/Br₂ | 2-Heptanone | 2-Bromo-2-heptene | 78 | 1:1 | [1] |
| (PhO)₃P/Br₂ | Propiophenone | 1-Bromo-1-phenylpropene | 82 | 1:1.5 | [1] |
From Aldehydes (via 1,1-Dibromoalkenes)
| Reagent/Method | Substrate (Aldehyde) | Intermediate | Reducing Agent | Product | Overall Yield (%) | Reference |
| CBr₄/PPh₃ then (MeO)₂P(O)H/Et₃N | Benzaldehyde | 1,1-Dibromo-2-phenylethene | Dimethylphosphite/Triethylamine (B128534) | (Z)-1-Bromo-2-phenylethene | High (not specified) | [2] |
From Alkynes (Hydrobromination)
| Reagent/Method | Substrate | Product | Regioselectivity | Yield (%) | Reference |
| Catalytic Anti-Markovnikov Hydrobromination | Phenylacetylene | (E)-1-Bromo-2-phenylethene | Anti-Markovnikov | High (not specified) | [3] |
| Ru-catalyzed Hydrohalogenation | 1-Octyne | 2-Bromo-1-octene | Markovnikov | High (not specified) | [3] |
| MgBr₂·OEt₂ | Phenylacetylene (with an acetal) | (E)-Trisubstituted vinyl bromide | N/A | High (not specified) | [4] |
Experimental Protocols
Synthesis of Vinyl Bromide from a Ketone using Triphenyl Phosphite (B83602) and Bromine
This protocol is adapted from the method described by Prati and coworkers[1].
Procedure:
-
To a cold solution of triphenyl phosphite (1.85 mL, 7.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) maintained at -60 °C under an Argon atmosphere, add bromine (400 μL, 7.7 mmol) dropwise.
-
To the resulting faint orange solution, add anhydrous triethylamine (1.2 mL, 8.4 mmol) followed by the ketone substrate (e.g., tetralone, 936 mg, 6.4 mmol).
-
The reaction mixture is stirred for 18 hours, during which it is allowed to warm to room temperature.
-
The mixture is then heated to reflux for an additional 2 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding vinyl bromide.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the synthesis of vinyl bromides using alternative reagents.
Caption: Synthesis of vinyl bromide from a ketone.
Caption: Hydrobromination of an alkyne.
Caption: Synthesis of vinyl bromide from an aldehyde.
Conclusion
The selection of a suitable reagent for vinyl bromide synthesis depends on several factors, including the nature of the starting material, the desired stereochemistry, and the presence of other functional groups in the molecule. The methods presented here offer a range of options to the synthetic chemist, often providing milder and more selective alternatives to traditional approaches. For the synthesis from ketones, the use of triphenyl phosphite and bromine is a high-yielding method. For terminal alkynes, catalytic hydrobromination methods allow for controlled regioselectivity. The conversion of aldehydes to vinyl bromides via 1,1-dibromoalkenes provides a reliable route to these valuable synthetic intermediates. Researchers are encouraged to consider the specific requirements of their synthetic targets when choosing among these and other available methods.
References
A Comparative Guide to Greener Synthetic Routes for Pyrazolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolone-based heterocyclic compounds is of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Traditionally, the synthesis of such scaffolds can involve harsh reaction conditions and the use of halogenated precursors. This guide provides an objective comparison of a conventional synthetic method with a greener, microwave-assisted alternative for the preparation of pyrazolone (B3327878) derivatives. The data presented is supported by experimental protocols from peer-reviewed literature to facilitate the adoption of more sustainable chemical practices. While 2,3-dibromoacrylic acid serves as a reactive intermediate for various heterocycles, this guide focuses on alternative green methodologies for synthesizing a key heterocyclic scaffold, the pyrazolone ring, which represents a move towards more environmentally benign processes in pharmaceutical and chemical research.
Performance Comparison: Conventional vs. Microwave-Assisted Synthesis
The primary advantage of microwave-assisted organic synthesis (MAOS) over conventional heating is the significant reduction in reaction time and often an improvement in product yield.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and fewer side products.[1]
Below is a summary of quantitative data comparing the synthesis of phenyl-1H-pyrazoles and their derivatives using both conventional heating and microwave-assisted methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 hours[2][3] | 5 minutes[2][3] |
| Temperature | 75°C[2][3] | 60°C[2][3] |
| Power | N/A | 50 W[2][3] |
| Yield | 72 - 90%[2][3] | 91 - 98%[2][3] |
Table 1: Comparison of reaction conditions and yields for the synthesis of phenyl-1H-pyrazoles.
For the synthesis of phenyl-1H-pyrazole-4-carboxylic acid derivatives through oxidation, microwave assistance also demonstrates superior performance.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 1 hour[2][3] | 2 minutes[2][3] |
| Temperature | 80°C[2][3] | 80°C[2][3] |
| Power | N/A | 150 W[2][3] |
| Yield | 48 - 85%[2][3] | 62 - 92%[2][3] |
Table 2: Comparison of reaction conditions and yields for the oxidation to phenyl-1H-pyrazole-4-carboxylic acid derivatives.
Experimental Protocols
Detailed experimental procedures for both a conventional and a microwave-assisted synthesis of pyrazolone derivatives are provided below. These protocols are based on established literature procedures for the reaction of a β-keto ester with a hydrazine (B178648) derivative.[4][5][6]
Conventional Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This method involves the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) under reflux conditions.[7]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Diethyl ether or hexane
Procedure:
-
A mixture of 17 mmol of ethyl acetoacetate, 14 mmol of phenylhydrazine, and 5 mL of glacial acetic acid is refluxed in an oil bath.[7]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is evaporated to remove the solvent.[7]
-
The resulting oily residue is solidified in an ice bath with the addition of 20 mL of cold diethyl ether or hexane.[7]
-
The solid product is filtered, washed with cold ether, and then purified by column chromatography to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[7]
Microwave-Assisted Synthesis of Pyrazolones
This greener method utilizes microwave irradiation, often under solvent-free ("neat") conditions, to accelerate the reaction between a β-keto ester and a hydrazine.[4][5]
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Hydrazine or substituted hydrazine (e.g., phenylhydrazine)
Procedure:
-
A mixture of the β-keto ester (1 equivalent) and the hydrazine derivative (1 equivalent) is placed in a microwave-safe vessel.[5]
-
The mixture is irradiated in a microwave reactor at a specified power (e.g., 20% power input) for a short duration (e.g., 4 minutes).[4][5]
-
The reaction is monitored for completion.
-
The resulting product is allowed to cool and can often be purified by simple recrystallization without the need for column chromatography.[5]
Workflow and Pathway Visualizations
The following diagrams illustrate the workflows for the conventional and microwave-assisted synthesis of pyrazolones.
The reaction pathway for the synthesis of a pyrazolone from a β-keto ester and hydrazine involves a condensation reaction followed by cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dienophiles in Cycloaddition Reactions: 2,3-Dibromoacrylic Acid vs. Maleic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate dienophile is critical for the success of cycloaddition reactions, particularly the widely utilized Diels-Alder reaction. This guide provides a comparative analysis of the performance of 2,3-dibromoacrylic acid and maleic anhydride (B1165640), two dienophiles with distinct electronic and structural features. While extensive experimental data is available for maleic anhydride, showcasing its high reactivity, a notable lack of published experimental data for this compound in cycloaddition reactions necessitates a partially theoretical comparison.
Introduction to Dienophile Reactivity in Cycloadditions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is a [4+2] cycloaddition that forms a six-membered ring. The rate and efficiency of this reaction are profoundly influenced by the electronic properties of the reactants: the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor.[1][2][3] This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
Maleic anhydride is a classic example of a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond.[1][4] In contrast, this compound features two bromine atoms and a carboxylic acid group attached to the double bond. While halogens are inductively electron-withdrawing, they can also exhibit a weaker, opposing resonance effect.
Performance Comparison: A Theoretical and Experimental Overview
Due to the absence of specific experimental data for this compound in cycloaddition reactions within the reviewed literature, a direct quantitative comparison with maleic anhydride is not feasible. However, a qualitative assessment of its potential reactivity can be made based on the electronic effects of its substituents, alongside the well-documented performance of maleic anhydride.
Theoretical Reactivity of this compound:
The dienophilic reactivity of this compound is influenced by both inductive and resonance effects of the bromine and carboxylic acid substituents.
-
Inductive Effect: The two bromine atoms and the carboxylic acid group are strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect lowers the electron density of the double bond, making it more electrophilic and thus, in theory, a more reactive dienophile.
-
Resonance Effect: The lone pairs on the bromine atoms can participate in resonance, donating electron density to the double bond (+R effect). This effect opposes the inductive effect and would tend to decrease the dienophile's reactivity. Generally, for halogens, the inductive effect is considered to be dominant in influencing the reactivity of a double bond in Diels-Alder reactions.
Based on these considerations, this compound is anticipated to be a reactive dienophile, although its precise performance relative to maleic anhydride is difficult to predict without experimental validation.
Experimental Performance of Maleic Anhydride:
Maleic anhydride is a highly effective and widely used dienophile in Diels-Alder reactions. Its reactivity is demonstrated in its reactions with a variety of dienes, often proceeding with high yields and stereoselectivity under mild conditions.
Quantitative Data for Maleic Anhydride in Diels-Alder Reactions
The following table summarizes experimental data for the Diels-Alder reaction of maleic anhydride with various dienes, illustrating its high reactivity.
| Diene | Reaction Conditions | Product | Yield | Reference |
| 1,3-Butadiene (B125203) | Toluene, 100°C, 3h | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High | (General knowledge, specific yield not cited) |
| Cyclopentadiene (B3395910) | Ethyl acetate/Hexane (B92381), RT | cis-Norbornene-5,6-endo-dicarboxylic anhydride | ~90% | (General knowledge, specific yield not cited) |
| Anthracene | Xylene, reflux, 30 min | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Good | (General knowledge, specific yield not cited) |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for Diels-Alder reactions involving maleic anhydride.
Protocol 1: Reaction of Maleic Anhydride with 1,3-Butadiene (in situ generated from 3-sulfolene)
Objective: To synthesize 4-Cyclohexene-cis-1,2-dicarboxylic anhydride.
Materials:
-
Maleic anhydride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride.
-
Add xylene as a solvent.
-
Attach a reflux condenser and heat the mixture to reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
Continue refluxing for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crystalline product by vacuum filtration and wash with a cold solvent (e.g., petroleum ether).
-
Dry the product to determine the yield and characterize it by spectroscopy (e.g., IR, NMR) and melting point analysis.
Protocol 2: Reaction of Maleic Anhydride with Cyclopentadiene
Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or Ligroin
-
Distillation apparatus
-
Erlenmeyer flask
Procedure:
-
"Crack" dicyclopentadiene by fractional distillation to obtain fresh cyclopentadiene. This should be done with appropriate safety precautions as cyclopentadiene readily dimerizes back at room temperature.
-
In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate, with gentle warming if necessary.
-
Add hexane or ligroin to the solution.
-
Cool the maleic anhydride solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the cooled solution. An exothermic reaction should be observed.
-
Allow the product to crystallize, cooling in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with a cold solvent, and air dry.
-
Determine the yield and characterize the product.
Visualizing Cycloaddition Concepts
To aid in the understanding of the fundamental processes discussed, the following diagrams illustrate the general mechanism of the Diels-Alder reaction and a typical experimental workflow.
Conclusion
Maleic anhydride stands as a robust and highly reactive dienophile in Diels-Alder reactions, supported by a wealth of experimental data. Its strong electron-withdrawing character ensures rapid and high-yielding cycloadditions with a wide range of dienes.
While experimental evidence for the participation of this compound in cycloadditions is currently lacking in the scientific literature, theoretical considerations of its electronic structure suggest it should also function as a reactive dienophile. The combined inductive effects of the two bromine atoms and the carboxylic acid group are expected to render the double bond sufficiently electron-poor to engage in [4+2] cycloadditions. However, without empirical data, its performance relative to maleic anhydride remains a matter of speculation.
For researchers and professionals in drug development and chemical synthesis, maleic anhydride remains a reliable and well-characterized choice for constructing six-membered rings via the Diels-Alder reaction. Further experimental investigation into the cycloaddition reactions of this compound is warranted to fully elucidate its synthetic potential and provide a basis for direct comparison.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Proper Disposal of 2,3-Dibromoacrylic Acid: A Step-by-Step Guide
For Immediate Reference: Treat 2,3-Dibromoacrylic acid as a hazardous waste. Due to its corrosive nature and potential for other hazards associated with its halogenated organic structure, direct neutralization and drain disposal is not recommended without a thorough hazard assessment. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for corrosive and potentially toxic chemical waste.
Immediate Safety Precautions
Before handling this compound, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Nitrile, neoprene, or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Protective Clothing: A lab coat and closed-toe shoes.
All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.
Spill Response
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. For minor spills, if you are trained and equipped to handle them:
-
Remove all ignition sources.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean the affected area thoroughly.
-
Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.
Do not allow any spilled material or cleanup residue to enter drains.[2]
Disposal Operational Plan
The primary disposal route for this compound is through your institution's hazardous waste management program. Simple neutralization for drain disposal is not advised due to the potential for the formation of other hazardous byproducts from the halogenated acrylic acid structure.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure lid.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials, such as oxidizing agents.[1]
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
-
Data on General Acid Neutralization (for reference only)
The following table provides general quantitative data for the neutralization of corrosive acidic waste. This is for informational purposes only and should not be applied to this compound without a specific risk assessment and approval from your EHS department. Neutralization is only permissible for wastes that are hazardous solely due to their corrosive properties.
| Parameter | Guideline Value | Source |
| pH for Drain Disposal | 5.5 - 9.5 | [2] |
| Neutralizing Agents | Sodium Carbonate (soda ash), Calcium Hydroxide, Sodium Hydroxide | [3] |
| Dilution Ratio (Acid to Ice Water) | 1:10 | [3] |
Experimental Protocol: General Acid Neutralization (Not for this compound)
The following is a general protocol for neutralizing a simple corrosive acid. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Prepare a 1:10 dilution of the acid by slowly adding the acid to a large volume of ice water in a suitable container (e.g., a large beaker). This should be done in an ice bath to control the exothermic reaction.[3]
-
Slowly add a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) to the diluted acid while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding the base until the pH is within the acceptable range for drain disposal (typically 5.5-9.5, check local regulations).[2]
-
Once the pH is stable within the target range, the neutralized solution may be disposed of down the drain, followed by a large quantity of water (at least 20 parts water to 1 part neutralized solution).[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Dibromoacrylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dibromoacrylic acid (CAS No. 24767-86-0). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a corrosive and irritant compound, the following personal protective equipment is mandatory. The selection of appropriate PPE is critical to prevent exposure.
Quantitative Data for Glove Selection
The following table summarizes the general resistance of various glove materials to organic acids and halogenated hydrocarbons, which are relevant to the chemical properties of this compound. Note that specific breakthrough times for this compound are not available; therefore, these recommendations are based on data for similar chemical classes.[1][2] It is crucial to consult the glove manufacturer's specific chemical resistance data.[3][4]
| Glove Material | Breakthrough Time (hours) | Rating | Applicable Chemical Class |
| Butyl Rubber | > 8 | Excellent | Organic Acids[1][5] |
| Viton | > 8 | Excellent | Organic Acids, Halogenated Hydrocarbons[1][2] |
| Neoprene | > 4 | Good | Organic Acids[1][5] |
| Nitrile | < 1 to > 4 | Fair to Good | Organic Acids (concentration dependent)[1][6] |
| Natural Rubber (Latex) | < 1 | Not Recommended | Organic Acids[5] |
| PVC | < 1 | Not Recommended | Halogenated Organics |
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[7] | Protects against splashes of the corrosive material. |
| Hand Protection | Butyl or Viton gloves. Double gloving is recommended. | Provides the highest level of protection against corrosive organic acids and halogenated compounds.[1][5] |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. | Prevents inhalation of corrosive and irritating vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When weighing the solid, use a disposable weigh boat and handle it with forceps.
-
If creating a solution, slowly add the this compound to the solvent to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Spill Management:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
This compound is a halogenated organic acid. It must be disposed of as hazardous waste.
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[8][9] The container should be made of a compatible material (e.g., polyethylene).
-
Do not mix halogenated organic waste with non-halogenated waste.[10]
-
Do not dispose of this compound down the drain.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[9]
-
Store the waste container in a designated, well-ventilated, and secondary containment area.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
